Technical Documentation Center

Ethyl 3-amino-4-phenylbutanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-amino-4-phenylbutanoate
  • CAS: 149193-77-1

Core Science & Biosynthesis

Foundational

Ethyl 3-Amino-4-Phenylbutanoate: Structural Analysis, Synthesis, and Application in DPP-IV Inhibitor Development

Executive Summary Ethyl 3-amino-4-phenylbutanoate (CAS 149193-77-1) is a highly versatile β -amino ester and a critical chiral building block in modern medicinal chemistry. As the ethyl ester of β -homophenylalanine, its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-4-phenylbutanoate (CAS 149193-77-1) is a highly versatile β -amino ester and a critical chiral building block in modern medicinal chemistry. As the ethyl ester of β -homophenylalanine, its primary application lies in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors—a premier class of oral hypoglycemic agents (gliptins) used in the management of type 2 diabetes[1]. This technical guide deconstructs the structural properties, enantioselective resolution workflows, and pharmacological applications of this compound, providing a self-validating framework for drug development professionals.

Structural & Physicochemical Profiling

The molecular architecture of ethyl 3-amino-4-phenylbutanoate features a butanoate backbone substituted with a phenyl group at the C4 position and a primary amine at the C3 position.

Causality in Structural Design: Esterification of the C1 carboxylate to an ethyl ester is not merely a protective measure; it is a strategic necessity. The ethyl group masks the hydrogen-bond donating capacity of the free acid, thereby preventing undesired zwitterion formation and self-condensation during downstream peptide coupling[2]. Furthermore, the ethyl moiety provides the requisite steric bulk to effectively engage the hydrophobic binding pockets of lipases during biocatalytic resolution, enabling precise stereodiscrimination[3].

Quantitative Data Summary
PropertyValueMethod / Significance
Chemical Name Ethyl 3-amino-4-phenylbutanoateIUPAC Standard
CAS Number 149193-77-1Registry Identifier
Molecular Formula C12H17NO2Elemental Composition
Monoisotopic Mass 207.1259 DaHigh-Resolution Mass Spectrometry (HRMS)
SMILES CCOC(=O)CC(CC1=CC=CC=C1)NCheminformatics[4]
Physical Form Liquid (at standard conditions)Handling and Storage[5]

Mechanistic Synthesis & Chiral Resolution

The biological efficacy of DPP-IV inhibitors is highly stereodependent. Typically, the (R)-enantiomer of the β -amino acid derivative is required to perfectly align with the S1 and S2 pockets of the DPP-IV active site[1]. Consequently, racemic ethyl 3-amino-4-phenylbutanoate must undergo rigorous chiral resolution.

A highly efficient direct enzymatic route utilizes Lipase PS (from Burkholderia cepacia). The enzyme selectively hydrolyzes the (S)-enantiomer of the ester into the free (S)- β -amino acid, leaving the desired (R)-ethyl 3-amino-4-phenylbutanoate intact[3].

Resolution Racemic Racemic Ethyl 3-amino-4-phenylbutanoate Lipase Lipase PS (B. cepacia) t-BuOMe, 0.5 eq H2O, 45°C Racemic->Lipase Enzymatic Resolution SEnantiomer (S)-β-Amino Acid (Hydrolyzed Product) Lipase->SEnantiomer Enantioselective Hydrolysis REnantiomer (R)-Ethyl Ester (Unreacted, ee ≥ 96%) Lipase->REnantiomer Kinetic Retention

Figure 1: Biocatalytic kinetic resolution of racemic ethyl 3-amino-4-phenylbutanoate.

Application in Drug Development: DPP-IV Inhibition

DPP-IV is a proline/alanine-specific cell-surface serine protease that rapidly cleaves and inactivates incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Peptide (GIP)[1].

By coupling the (R)-enantiomer of ethyl 3-amino-4-phenylbutanoate with fused heterocyclic systems (e.g., triazolopiperazines), researchers synthesize potent β -amino amide DPP-IV inhibitors[2]. The primary amine of the β -amino acid forms critical salt bridges with Glu205 and Glu206 in the S2 pocket of DPP-IV, while the phenyl ring occupies the hydrophobic S1 pocket, competitively blocking the enzyme and extending the half-life of endogenous GLP-1.

DPPIV_Pathway Meal Meal Ingestion Incretins Active GLP-1 & GIP Meal->Incretins Stimulates release DPPIV DPP-IV Enzyme Incretins->DPPIV Targeted by Insulin Insulin Secretion (Glucose Lowering) Incretins->Insulin Activates receptors Inactive Inactive Incretins DPPIV->Inactive Cleaves N-terminal dipeptide Drug β-Amino Amide DPP-IV Inhibitor Drug->DPPIV Competitive Inhibition

Figure 2: Mechanism of action for β-amino amide DPP-IV inhibitors in glycemic control.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Biocatalytic Kinetic Resolution of Racemic Ester

This protocol isolates the (R)-enantiomer required for pharmaceutical synthesis[3].

  • Substrate Preparation: Dissolve 10 mmol of racemic ethyl 3-amino-4-phenylbutanoate in 50 mL of tert-butyl methyl ether (t-BuOMe).

    • Causality Rationale: t-BuOMe is selected because it provides optimal thermodynamic activity for the lipase while maintaining high substrate solubility, preventing enzyme agglomeration.

  • Enzyme & Co-reactant Addition: Add 500 mg of Lipase PS (Burkholderia cepacia) followed by exactly 0.5 equivalents (5 mmol) of H2​O .

    • Causality Rationale: Strict stoichiometric control of water prevents non-specific chemical hydrolysis and drives the equilibrium toward the (S)-acid without stripping the enzyme's essential hydration shell.

  • Incubation: Stir the suspension at 45 °C for 72 hours to reach ~50% conversion.

  • Separation: Filter the enzyme. Extract the organic layer with 1M HCl to separate the unreacted (R)-ester (organic phase) from the (S)-amino acid (aqueous phase). Neutralize and concentrate the organic phase.

  • Validation Checkpoint (Self-Validating System): Analyze the isolated (R)-ester via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Success Criteria: Enantiomeric excess (ee) must be 96%. If ee < 96%, the reaction time was insufficient or thermal degradation occurred, necessitating a recalibration of the incubation duration.

Protocol 2: Amide Coupling for Pharmacophore Synthesis

This protocol converts the enantiopure ester into a DPP-IV inhibitor precursor[1].

  • N-Boc Protection: React the (R)-ethyl 3-amino-4-phenylbutanoate with Boc2​O and triethylamine in dichloromethane (DCM) for 4 hours.

  • Saponification: Treat the Boc-protected ester with LiOH in a THF/ H2​O (3:1) mixture at 0 °C for 2 hours, followed by mild acidification (pH 4) to yield the free carboxylic acid.

    • Causality Rationale: Saponification is conducted strictly at 0 °C to prevent base-catalyzed epimerization of the labile chiral β -carbon.

  • Amide Coupling: React the free acid with a fused heterocyclic amine (e.g., triazolopiperazine) using EDC/HOBt and N,N-diisopropylethylamine (DIPEA) in DMF.

    • Causality Rationale: EDC/HOBt is utilized to suppress racemization during the activation of the carboxylate, ensuring the stereochemical integrity of the final drug molecule is maintained.

  • Validation Checkpoint (Self-Validating System): Perform LC-MS and 1H -NMR on the purified product.

    • Success Criteria: The disappearance of the ethyl ester quartet ( 4.1 ppm) and the emergence of the amide bond signal confirm the structural integrity of the synthesized pharmacophore.

References

  • PubChemLite - Ethyl 3-amino-4-phenylbutanoate (C12H17NO2) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Direct enzymatic routes to β -substituted β -amino acid enantiomers Source: Tetrahedron: Asymmetry URL:[Link]

  • EP1624874B1 - 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes Source: Google Patents / European Patent Office URL
  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Ethyl 3-amino-4-phenylbutanoate: Chemical Properties, Reactivity, and Applications in Peptidomimetic Drug Design

Executive Summary Ethyl 3-amino-4-phenylbutanoate (often referred to as β -homophenylalanine ethyl ester) is a highly versatile unnatural amino acid derivative. Characterized by the insertion of an additional methylene (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-4-phenylbutanoate (often referred to as β -homophenylalanine ethyl ester) is a highly versatile unnatural amino acid derivative. Characterized by the insertion of an additional methylene (-CH 2​ -) group between the amino and carboxylate functionalities, this β -amino acid ester serves as a critical building block in the synthesis of peptidomimetics, β -peptides, and small-molecule enzyme inhibitors. This technical guide explores its physicochemical profiling, mechanistic reactivity, and validated synthetic workflows for drug development professionals.

Structural & Physicochemical Profiling

To effectively utilize ethyl 3-amino-4-phenylbutanoate in organic synthesis, one must understand its baseline physicochemical properties. The ethyl ester protects the C-terminus, rendering the molecule highly soluble in a wide range of organic solvents (e.g., dichloromethane, tetrahydrofuran, and ethyl acetate). This solubility profile is ideal for homogeneous catalysis, enolate chemistry, and peptide coupling reactions.

Table 1: Physicochemical Properties of Ethyl 3-amino-4-phenylbutanoate

PropertyValueScientific Implication
CAS Number 149193-77-1Unique identifier for procurement and literature search.
Molecular Formula C12H17NO2Dictates mass spectrometric expected m/z (207.27 g/mol ).
Physical State Viscous LiquidRequires careful volumetric or mass-based transfer during synthesis.
LogP (predicted) ~1.5 - 2.0Indicates moderate lipophilicity; readily partitions into organic layers during aqueous workup.
Amine pKa ~9.5 - 10.0Exists as a protonated ammonium salt at physiological pH; requires a tertiary amine base for nucleophilic activation in vitro.

Mechanistic Reactivity & Synthetic Utility

The reactivity of ethyl 3-amino-4-phenylbutanoate is governed by two primary active sites: the nucleophilic primary amine and the acidic α -carbon (C2).

  • α -Functionalization: The α -carbon is sufficiently acidic to be deprotonated by strong, non-nucleophilic bases to form an enolate. This enolate can then be trapped by electrophiles. For example, hydroxylation of this position yields 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives, which are critical isosteres for HIV protease inhibitors .

  • Amidation & Peptide Coupling: As a β -homoamino acid, the free amine can be incorporated into peptide backbones. The adjacent phenyl group provides steric bulk and aromatic interactions ( π−π stacking), which are crucial for inducing specific secondary folding patterns like β -helices or sheets.

Experimental Workflows (Self-Validating Systems)

Expertise & Experience Note: In synthetic chemistry, causality is paramount. We do not merely mix reagents; we engineer environments that favor specific transition states. The following protocols outline the "why" behind the "how."

Protocol A: N-Boc Protection and α -Hydroxylation

Objective: To install a hydroxyl group at the C2 position stereoselectively. Causality: The primary amine must first be protected with a tert-butyloxycarbonyl (Boc) group. If left unprotected, the amine would consume the strong base intended for enolate generation, leading to complex mixtures and low yields. We utilize Lithium Diisopropylamide (LDA) at -78 °C to ensure kinetic enolate formation, preventing unwanted Claisen condensations that occur under thermodynamic conditions.

Step-by-Step Methodology:

  • Amine Protection: Dissolve ethyl 3-amino-4-phenylbutanoate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) to ensure the amine is fully deprotonated and nucleophilic.

  • Boc Addition: Slowly add Boc-anhydride (1.1 eq) at 0 °C. Stir for 4 hours at room temperature.

    • Self-Validation: Perform a Ninhydrin stain on a TLC plate. The disappearance of the purple spot confirms the complete conversion of the primary amine to the carbamate.

  • Enolate Generation: In a flame-dried flask under argon, dissolve the N-Boc protected ester in anhydrous tetrahydrofuran (THF). Cool to -78 °C using a dry ice/acetone bath. Dropwise add LDA (1.2 eq). Stir for 45 minutes.

  • Electrophilic Trapping: Add oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) (1.5 eq) as the electrophilic oxygen source . Stir for 2 hours at -78 °C, then slowly warm to 0 °C.

  • Quench & Isolate: Quench with saturated aqueous NH 4​ Cl. Extract with ethyl acetate, dry over MgSO 4​ , and purify via flash chromatography.

    • Self-Validation: 1 H NMR will show a new downfield doublet (~4.0-4.5 ppm) corresponding to the CH-OH proton, confirming successful α -hydroxylation.

Workflow N1 Ethyl 3-amino-4-phenylbutanoate (Starting Material) N2 N-Protection (Boc2O, TEA) N1->N2 Mask Amine N3 Enolate Generation (LDA, -78°C) N2->N3 Deprotonate C2 N4 Electrophilic Trapping (MoOPH) N3->N4 Hydroxylation N5 Alpha-Hydroxy Beta-Amino Ester N4->N5 Quench & Isolate

Synthetic workflow for the alpha-functionalization of ethyl 3-amino-4-phenylbutanoate.

Protocol B: Amidation for Fragment-Based Drug Discovery

Objective: Couple the free amine of ethyl 3-amino-4-phenylbutanoate to a carboxylic acid fragment (e.g., a fluorenone derivative for Keap1-Nrf2 inhibition) . Causality: β -amino acids are slightly more sterically hindered than their α -counterparts. Therefore, standard coupling agents like EDC/HOBt may result in sluggish kinetics. We employ HATU, a highly reactive uronium-based coupling reagent, alongside N,N-Diisopropylethylamine (DIPEA) to drive the reaction to completion efficiently.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add DIPEA (3.0 eq) and stir for 15 minutes to form the active O-At ester.

  • Coupling: Add ethyl 3-amino-4-phenylbutanoate (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove unreacted starting materials and coupling byproducts (e.g., HOAt).

    • Self-Validation: LC-MS analysis of the crude mixture should exhibit a dominant peak corresponding to the exact mass of the coupled product [M+H] + , with the complete disappearance of the starting amine mass (m/z 208).

Table 2: Coupling Reagent Optimization for β -Amino Acids

Coupling SystemBaseReaction TimeYield (%)Mechanistic Rationale
EDC / HOBtDIPEA24 hours45%Mild activation; susceptible to steric hindrance at the β -position.
DCC / DMAPTEA18 hours60%Prone to forming difficult-to-remove dicyclohexylurea (DCU) byproducts.
HATU DIPEA 12 hours >90% Superior leaving group (HOAt) accelerates nucleophilic attack by the hindered amine.

Applications in Peptidomimetics & Proteolytic Resistance

One of the most profound applications of ethyl 3-amino-4-phenylbutanoate is in the design of proteolytically stable therapeutics. Natural α -peptides are rapidly cleaved by endogenous proteases, severely limiting their pharmacokinetic viability.

By incorporating β -homoamino acids, chemists introduce an extra methylene group into the peptide backbone. This seemingly minor structural perturbation completely disrupts the hydrogen-bonding network required for protease recognition. The active sites of enzymes like trypsin or pepsin cannot accommodate the extended backbone, rendering β -peptides virtually invisible to enzymatic degradation. Furthermore, the synthesis of enantiomerically pure β -amino acids through α -substituted succinic acid derivatives ensures precise stereochemical control, which is vital for target binding affinity .

Mechanism M1 Beta-Homoamino Acid Incorporation M2 Extra Methylene (CH2) in Peptide Backbone M1->M2 M3 Disruption of Standard Protease Recognition M2->M3 M4 Resistance to Enzymatic Cleavage M3->M4 M5 Prolonged Pharmacokinetic Half-Life M4->M5

Mechanistic pathway of proteolytic resistance conferred by beta-amino acid incorporation.

References

  • May, B. C. H., & Abell, A. D. (1999). "A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere." Synthetic Communications, 29(14), 2515-2525. URL:[Link]

  • Davies, T. G., et al. (2020). "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery." Journal of Medicinal Chemistry. URL:[Link]

  • Evans, D. A., et al. (1999). "A General Method for the Synthesis of Enantiomerically Pure β -Substituted, β -Amino Acids through α -Substituted Succinic Acid Derivatives." The Journal of Organic Chemistry, 64(17), 6411–6417. URL:[Link]

Foundational

Ethyl 3-amino-4-phenylbutanoate synthesis mechanism

An in-depth technical analysis of the synthesis mechanisms for Ethyl 3-amino-4-phenylbutanoate (also known as β -homophenylalanine ethyl ester). This compound is a critical chiral building block in medicinal chemistry, h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthesis mechanisms for Ethyl 3-amino-4-phenylbutanoate (also known as β -homophenylalanine ethyl ester). This compound is a critical chiral building block in medicinal chemistry, heavily utilized in the development of peptidomimetics, antihypertensive angiotensin II analogs, and active pharmaceutical ingredients (APIs) due to its resistance to enzymatic degradation[1],[2].

Mechanistic Paradigms in β -Amino Ester Synthesis

The synthesis of β -amino acids and their esters requires strict control over the chiral center at the β -position. Historically, this has been achieved through the homologation of naturally occurring α -amino acids. Modern pharmaceutical demands, however, have driven the development of biocatalytic pathways that establish chirality directly from prochiral ketones.

Paradigm A: The Arndt-Eistert Homologation (Wolff Rearrangement)

The Arndt-Eistert synthesis is the classical gold standard for converting an α -amino acid (L-phenylalanine) into its β -homologue while strictly retaining the original stereocenter[3].

Causality of Reagent Selection:

  • Mixed Anhydride Activation: Direct conversion of an α -amino acid to an acid chloride often leads to the formation of an oxazolone (azlactone) intermediate, which rapidly racemizes the chiral center. By reacting Boc-protected L-phenylalanine with ethyl chloroformate at -15°C, a mixed anhydride is formed. This intermediate is stable enough to prevent oxazolone formation but reactive enough to undergo nucleophilic attack.

  • Silver-Catalyzed Wolff Rearrangement: The subsequent reaction with diazomethane yields an α -diazoketone. The addition of a silver(I) catalyst (such as silver trifluoroacetate) coordinates the diazo carbon, facilitating the extrusion of nitrogen gas. This triggers a concerted 1,2-alkyl shift, generating a highly electrophilic ketene intermediate.

  • Nucleophilic Trapping: Because the reaction is conducted in absolute ethanol, the solvent immediately attacks the transient ketene, yielding the target ethyl ester directly[3].

ArndtEistert A Boc-L-Phenylalanine B Mixed Anhydride A->B Ethyl Chloroformate NEt3, -15°C C Diazoketone B->C CH2N2 0°C D Ketene Intermediate C->D AgCF3COO - N2 E Ethyl 3-amino-4-phenylbutanoate (Boc-protected) D->E EtOH Nucleophilic Attack

Fig 1: Arndt-Eistert homologation mechanism via Wolff rearrangement.

Paradigm B: Biocatalytic Asymmetric Transamination

To circumvent the explosive hazards of diazomethane and the environmental toxicity of heavy metal catalysts, modern synthesis employs ω -transaminases (e.g., ATA-111)[4]. This route converts the prochiral substrate, ethyl 3-oxo-4-phenylbutanoate, directly into the chiral amine.

Causality of Reagent Selection:

  • Pyridoxal 5'-phosphate (PLP) Cofactor: The enzyme relies on PLP to shuttle the amino group.

  • Isopropylamine as an Amine Donor: Isopropylamine is used in massive excess. It donates its amino group to PLP (forming PMP) and is converted into acetone. Because transamination is a reversible equilibrium, the volatility of acetone allows it to be continuously removed from the system, driving the reaction toward the aminated product via Le Chatelier's principle[4].

TransaminaseCycle PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP Byproduct Acetone (Byproduct) PLP->Byproduct Release PMP->PLP Product Ethyl 3-amino-4-phenylbutanoate PMP->Product Chiral Amination AmineDonor Isopropylamine (Donor) AmineDonor->PLP Amine Transfer Substrate Ethyl 3-oxo-4-phenylbutanoate Substrate->PMP Ketone Binding

Fig 2: Biocatalytic transamination cycle using PLP/PMP cofactor.

Protocol Architectures (Self-Validating Workflows)

Protocol 1: Arndt-Eistert Synthesis of Ethyl (S)-3-(Boc-amino)-4-phenylbutanoate

Note: This protocol requires a blast shield and specialized glassware due to the use of diazomethane.

  • Mixed Anhydride Formation:

    • Dissolve 50 mmol of Boc-L-Phenylalanine in 150 mL of anhydrous THF under a nitrogen atmosphere.

    • Cool the flask to exactly -15°C using a dry ice/ethylene glycol bath. Causality: Temperatures above -10°C risk premature decomposition of the anhydride.

    • Add 50 mmol of N-methylmorpholine, followed dropwise by 50 mmol of ethyl chloroformate. Stir for 15 minutes.

    • Self-Validation Check: A dense white precipitate (N-methylmorpholine hydrochloride) will form immediately, confirming the successful activation of the carboxylate.

  • Diazoketone Synthesis:

    • Filter the reaction mixture rapidly into an addition funnel to remove the salt.

    • Add the filtrate dropwise to an ethereal solution of diazomethane (150 mmol) maintained at 0°C.

    • Self-Validation Check: Vigorous bubbling (evolution of N2​ gas) should be observed. TLC analysis (Hexane:EtOAc 3:1) will show the complete disappearance of the starting material and the appearance of a new, bright yellow, UV-active spot (the diazoketone).

  • Wolff Rearrangement:

    • Concentrate the diazoketone under reduced pressure (cold) and redissolve in 100 mL of absolute ethanol.

    • In the dark, add a solution of silver trifluoroacetate (0.1 equiv) dissolved in triethylamine (1.5 equiv).

    • Self-Validation Check: The solution will turn opaque black (colloidal silver formation) and gas evolution will resume. The reaction is complete when bubbling ceases entirely (typically 2-3 hours).

  • Workup:

    • Filter through a pad of Celite to remove the silver catalyst. Concentrate the filtrate to yield the Boc-protected target compound, which can be deprotected using 4M HCl in dioxane to yield Ethyl 3-amino-4-phenylbutanoate hydrochloride.

Protocol 2: Biocatalytic Amination via ω -Transaminase
  • Buffer and Cofactor Preparation:

    • Prepare 100 mL of a 100 mM potassium phosphate buffer. Adjust the pH to 7.5.

    • Add 1 mM of Pyridoxal 5'-phosphate (PLP) and 500 mM of isopropylamine.

  • Substrate Addition & Reaction:

    • Add 50 mmol of ethyl 3-oxo-4-phenylbutanoate (dissolved in 5% v/v DMSO to aid aqueous solubility).

    • Introduce 5 mg/mL of purified ω -transaminase (e.g., ATA-111).

    • Incubate the mixture at 30°C with orbital shaking at 150 RPM.

    • Self-Validation Check: Monitor the reaction via continuous pH measurement. The pH will remain stable if the buffer capacity is sufficient. Aliquots taken every 2 hours and analyzed via HPLC (C18 column, UV detection at 210 nm) will show the quantitative conversion of the ketone peak to the amine peak.

  • Workup:

    • Once HPLC confirms >99% conversion, adjust the pH of the aqueous layer to 10 using 1M NaOH to ensure the product is in its freebase form.

    • Extract three times with ethyl acetate. Dry the organic layer over Na2​SO4​ and concentrate under vacuum to yield the pure chiral ester.

Quantitative Data Presentation

Table 1: Comparative Metrics of Synthetic Paradigms

MetricArndt-Eistert HomologationBiocatalytic Transamination
Overall Yield 65 - 75% (over 3 steps)> 85% (single step)
Enantiomeric Excess (ee) > 98% (Retention of starting material)> 99% (Enzyme stereoselectivity)
Key Reagents Diazomethane, AgCF3COO, Ethyl Chloroformate ω -Transaminase, PLP, Isopropylamine
Reaction Temperature -15°C to 0°C to 25°C30°C (Isothermal)
Environmental Impact High (Hazardous intermediates, heavy metals)Low (Aqueous buffer, biodegradable catalyst)
Scalability Limited by diazomethane explosion hazardsHigh (Requires strict pH/temperature engineering)

References

  • Ethyl 3-amino-4-phenylbutano
  • A Facile Synthesis of (R)-3-Amino-4-phenylbutyric Acid from L-Aspartic Acid. Taylor & Francis Online.
  • (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Amination of 4-oxo-3-phenylbutyric acid ethyl ester by transaminase.

Sources

Exploratory

Architectural Rigidity and Biological Efficacy: A Technical Guide to β-Amino Acid Esters in Drug Development

Executive Summary The transition from native peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery. While α-amino acids form the fundamental building blocks of life, their therapeutic utility is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery. While α-amino acids form the fundamental building blocks of life, their therapeutic utility is severely bottlenecked by rapid proteolytic cleavage and poor pharmacokinetic profiles[1]. As a Senior Application Scientist, I frequently encounter the limitations of native peptide scaffolds in clinical translation. The strategic incorporation of β-amino acids—and specifically their esterified derivatives—provides a robust solution to these challenges. By introducing an additional methylene group into the peptide backbone, β-amino acids grant exceptional stability and novel folding patterns (foldamers)[]. Furthermore, esterification of these moieties serves as a critical prodrug strategy, enhancing cellular permeability and enabling targeted intracellular delivery[3].

The Mechanistic Superiority of β-Amino Acid Esters
1.1 Proteolytic Evasion

The biological significance of β-amino acids primarily stems from their resistance to endogenous peptidases. Natural proteases have evolved to recognize the precise spatial arrangement of α-amino acid residues. The insertion of a Cβ atom disrupts this recognition, rendering the amide bonds adjacent to β-amino acids virtually invisible to proteolytic enzymes[4]. This substantial increase in resistance to proteolysis is paramount for extending the plasma half-life of peptide-based therapeutics[5].

1.2 Conformational Control and Receptor Selectivity

Beyond stability, β-amino acids are strong promoters of folded and helical conformations[1]. The expanded conformational space allows for the precise topological arrangement of side-chain pharmacophores. For instance, a single β-amino acid substitution in the native ligand angiotensin II (Ang II) can completely shift its binding profile. Specifically, substituting the native residue with β-Ile(5) or β-Tyr(4) confers ≈1000-fold selectivity for the AT2 receptor over the AT1 receptor, driving potent in vitro vasorelaxation and in vivo depressor activity[6].

Pathway Ligand β-Amino Acid Peptidomimetic Receptor AT2 Receptor (GPCR) Ligand->Receptor Selective Binding Enzyme Nitric Oxide Synthase (NOS) Receptor->Enzyme Activation Molecule Nitric Oxide (NO) Production Enzyme->Molecule Catalysis Outcome Vasorelaxation & Depressor Activity Molecule->Outcome Smooth Muscle Relaxation

Caption: GPCR signaling cascade modulated by AT2R-selective β-peptidomimetics.

1.3 Prodrug Strategies via Esterification

Esterification of β-amino acids is not merely a synthetic intermediate step; it is a vital prodrug strategy. Masking the polar carboxylic acid as an ester increases the molecule's lipophilicity, facilitating passive diffusion across lipid bilayers. Once inside the target cell, endogenous esterases hydrolyze the ester, releasing the active β-amino acid or peptidomimetic. This approach is heavily utilized in ProTide technologies and cyclic phosphate ester prodrugs to overcome the limitations of nucleoside drugs[3].

Comparative Analysis of Amino Acid Scaffolds

To contextualize the biological and physicochemical advantages of β-amino acid esters, the following table summarizes their properties relative to native α-amino acids.

Propertyα-Amino Acidsβ-Amino Acid EstersBiological & Pharmacological Impact
Backbone Architecture Amide bond directly adjacent to α-carbonExtra methylene group (Cβ) between amino and carboxyl groupsInduces unique folding patterns (foldamers) and specific secondary structures[7].
Proteolytic Stability Highly susceptible to endogenous peptidasesHighly resistant to enzymatic cleavagePrevents rapid degradation, significantly extending plasma half-life[4].
Conformational Space Limited by Ramachandran constraintsExpanded due to Cα-Cβ bond rotationAllows precise spatial arrangement of pharmacophores for receptor selectivity[6].
Cellular Permeability Poor (due to zwitterionic nature)High (due to esterification masking polarity)Improves intracellular delivery; esterases cleave the ester to release the active drug[3].
Synthetic Workflows and Methodologies

The synthesis of β-amino acid esters requires strict stereochemical control. While traditional methods like the Arndt-Eistert homologation are robust, they often require hazardous reagents[8]. Modern approaches favor atom-economical chemical syntheses or sustainable biocatalytic methods.

Chemical Synthesis (Aza-Michael Addition): The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a highly efficient, atom-economical method for synthesizing β-amino esters[8]. Alternatively, direct amination of bio-based β-hydroxyl acid esters via borrowing hydrogen methodology using cooperative catalysis provides a waste-free, sustainable route[9].

Enzymatic Biocatalysis: For scalable, enantioselective production, enzymatic approaches utilizing aspartase or 3-methylaspartate ammonia-lyase (MAL) offer sustainable alternatives to chemical synthesis. These enzymes catalyze the reversible deamination or α,β-elimination of ammonia, providing critical chiral building blocks with high carbon efficiency[10].

G A Design & Synthesis (Aza-Michael / Enzymatic) B Purification (RP-HPLC) A->B Crude Extract C Structural Validation (NMR, HR-MS) B->C >95% Purity D In Vitro Assays (Plasma Stability) C->D Verified Scaffold E Receptor Binding (e.g., GPCR AT2R) D->E High Half-life

Caption: Workflow for the synthesis and biological validation of β-amino acid esters.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary internal controls and mechanistic rationales.

Protocol 1: Synthesis of β-Amino Acid Esters via Aza-Michael Addition

Objective: To synthesize a β-amino acid ester using an atom-economical conjugate addition approach[8]. Causality Check: We utilize conjugate addition over homologation to avoid the generation of hazardous diazomethane byproducts, ensuring a safer and more scalable workflow.

  • Preparation: Dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Rationale: Moisture must be strictly excluded to prevent competitive hydrolysis of the ester.

  • Nucleophilic Addition: Cool the reaction vessel to 0°C. Add the nitrogen nucleophile (e.g., benzylamine, 1.1 eq) dropwise. Rationale: Low temperatures minimize the polymerization of the Michael acceptor and enhance the regioselectivity of the addition.

  • Catalysis: Introduce a Lewis acid catalyst (e.g., Sc(OTf)3, 5 mol%) to activate the carbonyl oxygen. Rationale: This increases the electrophilicity of the β-carbon, accelerating the nucleophilic attack.

  • Quenching & Extraction: After complete consumption of the starting material (monitored via TLC), quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. Rationale: NH₄Cl neutralizes the Lewis acid and halts the reaction without hydrolyzing the newly formed ester.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure β-amino acid ester.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To empirically validate the proteolytic resistance conferred by the β-amino acid backbone[5]. Causality Check: Because β-peptides resist cleavage, standard UV-Vis assays lack the sensitivity to detect minor degradation. We employ LC-MS/MS coupled with an internal standard for high-fidelity quantification.

  • Matrix Preparation: Pre-incubate pooled human or rat plasma at 37°C for 15 minutes. Rationale: This equilibrates the endogenous enzymatic activity to physiological conditions prior to compound introduction.

  • Spiking: Spike the β-amino acid ester derivative into the plasma to a final concentration of 1 μM. Rationale: A 1 μM concentration ensures the substrate remains well below the Michaelis-Menten constant (Km) of most plasma proteases, preventing enzyme saturation and ensuring first-order degradation kinetics.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, 120, 240 mins), extract 50 μL aliquots and immediately mix with 150 μL of ice-cold acetonitrile containing a structurally similar internal standard. Rationale: Cold acetonitrile instantly denatures plasma proteins, halting enzymatic degradation and precipitating proteins to provide a clean matrix for LC-MS injection.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze via LC-MS/MS. Quantify the remaining percentage of the parent compound relative to the t=0 baseline by calculating the peak area ratio of the analyte to the internal standard.

References
  • Drug Design Org. Peptidomimetics. Drug Design.[Link]

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • UPCommons. Designing Peptidomimetics. Universitat Politècnica de Catalunya. [Link]

  • Afanasenko, A., et al. Amination of β-hydroxyl acid esters via cooperative catalysis enables access to bio-based β-amino acid esters. ResearchGate.[Link]

  • Zhang, F. Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. White Rose eTheses Online.[Link]

  • ACS Publications. Design, Synthesis, and Anti-Cancer Evaluation of Novel Cyclic Phosphate Prodrug of Gemcitabine. Journal of Medicinal Chemistry.[Link]

  • Jones, E. S., et al. A single beta-amino acid substitution to angiotensin II confers AT2 receptor selectivity and vascular function. PubMed.[Link]

Sources

Foundational

The Cornerstone of Modern Pharmaceuticals: A Technical Guide to Ethyl 3-amino-4-phenylbutanoate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount for enhancing therapeutic efficacy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount for enhancing therapeutic efficacy and minimizing off-target effects.[1] Chiral building blocks are fundamental to the synthesis of these complex molecules, providing a stereochemically defined foundation.[1][2][3] Among these, Ethyl 3-amino-4-phenylbutanoate, a β-amino ester, has emerged as a critical and versatile intermediate. This guide provides an in-depth exploration of its significance, synthesis, and application, offering a technical resource for professionals in pharmaceutical research and development. We will delve into the nuanced strategies for its stereoselective synthesis, including asymmetric hydrogenation and enzymatic resolutions, and showcase its role in the creation of vital therapeutics.

The Significance of Chirality and β-Amino Acids in Drug Design

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity.[1] Living systems, being inherently chiral, often exhibit a high degree of stereoselectivity when interacting with drug molecules.[2] This principle underscores the importance of developing single-enantiomer drugs to optimize interactions with biological targets and reduce the potential for adverse effects from the inactive or even harmful enantiomer.[1]

β-amino acids, structural isomers of the more common α-amino acids, are of particular interest in medicinal chemistry.[4] Their incorporation into peptide-based drugs can confer resistance to enzymatic degradation, leading to improved metabolic stability and enhanced therapeutic potential.[4] Ethyl 3-amino-4-phenylbutanoate, as a key β-amino acid derivative, serves as a valuable precursor to a wide array of pharmaceutical agents.

Strategic Approaches to the Synthesis of Enantiopure Ethyl 3-amino-4-phenylbutanoate

The synthesis of single-enantiomer compounds can be approached through three primary strategies: leveraging the chiral pool, resolution of racemic mixtures, and asymmetric synthesis.[1] Each of these methodologies has been successfully applied to the production of enantiomerically enriched Ethyl 3-amino-4-phenylbutanoate.

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis aims to create a specific enantiomer from a prochiral starting material, often employing chiral catalysts or auxiliaries.[1][5] This is frequently the most efficient and atom-economical method.

Asymmetric Hydrogenation: A powerful technique for establishing stereocenters is the asymmetric hydrogenation of prochiral enamines or β-(acylamino)acrylates.[6][7][8] This method utilizes transition metal catalysts, such as rhodium or iridium, complexed with chiral ligands to deliver hydrogen to one face of the double bond with high selectivity.

A general approach involves the hydrogenation of a prochiral β-amino acrylic acid derivative.[9] The unprotected primary amino group of the substrate is a key feature, and the reaction is carried out in the presence of an ammonium salt and a transition metal complexed with a chiral ferrocenyl diphosphine ligand.[9] This process has been shown to be scalable for industrial applications.[9]

Table 1: Comparison of Chiral Ligands in Asymmetric Hydrogenation of β-(Acylamino)acrylates

Chiral LigandCatalystEnantiomeric Excess (ee)Reference
Rh-BICPRhodiumUp to 99.6%[6]
Rh-Me-DuPhosRhodiumHigh (substrate dependent)[6]
Josiphos-type ligandsRhodium93-97%[7][8]
Enzymatic and Chemoenzymatic Strategies

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[10][11] Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantio- and regioselectivity.

Enzymatic Kinetic Resolution: This technique involves the use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[12] For instance, lipases can be used for the kinetic resolution of racemic esters.[12]

Transaminases for Chiral Amine Synthesis: Amine transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor, creating a chiral amine.[13][14] These enzymes have been engineered to exhibit broad substrate scope and high stereoselectivity, making them valuable tools for the synthesis of chiral amines and their derivatives.[10][11] The use of immobilized ATAs in flow systems can overcome unfavorable thermodynamic equilibria by continuously removing the product.[13]

Reductive Amination using Amine Dehydrogenases: Amine dehydrogenases (AmDHs) catalyze the synthesis of chiral amines from a ketone or aldehyde via reductive amination, using ammonia as the amino donor and NAD(P)H as a cofactor.[11] Protein engineering has been instrumental in developing AmDHs with broad substrate acceptance and excellent stereoselectivity.[11]

Diagram 1: General Strategies for Chiral Synthesis

G cluster_0 Asymmetric Synthesis cluster_1 Resolution cluster_2 Chiral Pool Prochiral Substrate Prochiral Substrate Enantiopure Product Enantiopure Product Prochiral Substrate->Enantiopure Product Asymmetric Reaction Chiral Catalyst/Auxiliary Chiral Catalyst/Auxiliary Chiral Catalyst/Auxiliary->Enantiopure Product Racemic Mixture Racemic Mixture Diastereomers Diastereomers Racemic Mixture->Diastereomers Formation Resolving Agent Resolving Agent Resolving Agent->Diastereomers Separated Enantiomers Separated Enantiomers Diastereomers->Separated Enantiomers Separation Natural Chiral Compound Natural Chiral Compound Target Molecule Target Molecule Natural Chiral Compound->Target Molecule Synthetic Modification

Caption: Key strategies for obtaining enantiomerically pure compounds.

Synthetic Protocols and Methodologies

Synthesis of the Precursor: Ethyl 3-oxo-4-phenylbutanoate

A common precursor to Ethyl 3-amino-4-phenylbutanoate is Ethyl 3-oxo-4-phenylbutanoate.[15][16] A reliable synthesis of this β-keto ester involves the reaction of monoethyl monopotassium malonate with phenacyl chloride.[17][18]

Experimental Protocol: Synthesis of Ethyl 3-oxo-4-phenylbutanoate [17][18]

  • Combine monoethyl monopotassium malonate (2.3 equivalents) with tetrahydrofuran in a reaction vessel and cool to 5°C.

  • Add triethylamine (2.5 equivalents) and magnesium chloride (2.8 equivalents) to the cooled mixture.

  • Stir the mixture at a temperature between 5 and 20°C for 3 hours.

  • Cool the reaction mixture back to 5°C and gradually add phenacyl chloride (1 equivalent).

  • Stir the mixture at 5 to 20°C for an extended period (e.g., 63 hours).

  • After cooling to 5°C, add 1 N hydrochloric acid.

  • Remove the tetrahydrofuran under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer sequentially with 1 N hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and water.

  • Evaporate the solvent under reduced pressure to yield Ethyl 3-oxo-4-phenylbutanoate.

Asymmetric Hydrogenation of a β-Enamino Ester

The following is a representative protocol for the asymmetric hydrogenation of a β-enamino ester to yield the corresponding β-amino ester.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation [7][8]

  • In a glovebox, charge a reaction vessel with the rhodium precursor and the chiral Josiphos-type ligand in a suitable solvent (e.g., methanol).

  • Stir the mixture at room temperature to form the catalyst.

  • Add the unprotected β-enamino ester substrate to the catalyst solution.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40 psi).

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantiomerically enriched Ethyl 3-amino-4-phenylbutanoate.

Diagram 2: Asymmetric Hydrogenation Workflow

G cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction cluster_2 Purification Rh Precursor Rh Precursor Active Catalyst Active Catalyst Rh Precursor->Active Catalyst Reaction Mixture Reaction Mixture Active Catalyst->Reaction Mixture Chiral Ligand Chiral Ligand Chiral Ligand->Active Catalyst Crude Product Crude Product Reaction Mixture->Crude Product Substrate Substrate Substrate->Reaction Mixture H2 Gas H2 Gas H2 Gas->Reaction Mixture Purified Product Purified Product Crude Product->Purified Product Chromatography

Sources

Exploratory

Theoretical studies on Ethyl 3-amino-4-phenylbutanoate conformation

Theoretical Studies on Ethyl 3-amino-4-phenylbutanoate Conformation: A Whitepaper on β3 -Amino Acid Foldamer Design Executive Summary The rational design of foldamers—synthetic oligomers that adopt highly predictable, we...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Theoretical Studies on Ethyl 3-amino-4-phenylbutanoate Conformation: A Whitepaper on β3 -Amino Acid Foldamer Design

Executive Summary

The rational design of foldamers—synthetic oligomers that adopt highly predictable, well-defined secondary structures—relies heavily on the conformational preorganization of their monomeric building blocks. Ethyl 3-amino-4-phenylbutanoate , the ethyl ester of β3 -homophenylalanine [5], serves as a critical chiral precursor in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Unlike natural α -amino acids, β -amino acids possess an additional carbon in their backbone, introducing a new dihedral angle ( θ ) that exponentially expands the conformational space.

This technical guide synthesizes advanced theoretical frameworks (Quantum Mechanics/DFT) with experimental validation protocols (NMR/X-ray) to map the conformational landscape of Ethyl 3-amino-4-phenylbutanoate. By establishing a self-validating workflow, researchers can accurately predict the propensity of this monomer to nucleate stable secondary structures, such as 14-helices or 10/12-helices, which are highly resistant to proteolytic degradation [1].

Introduction: Structural Significance of β3 -Homophenylalanine Derivatives

In the gas phase and in solution, the biological activity and folding trajectory of a flexible molecule like Ethyl 3-amino-4-phenylbutanoate are dictated by its three-dimensional conformation. The use of the ethyl ester variant is a deliberate experimental choice: protecting the C-terminus prevents the formation of zwitterions in neutral solutions. Zwitterionic states create overwhelming electrostatic interactions that artificially distort the backbone dihedral angles during theoretical modeling. By utilizing the ester, researchers can isolate and map the intrinsic backbone propensities ( ϕ , θ , ψ ) driven by hyperconjugation, steric bulk from the phenyl ring, and localized intramolecular hydrogen bonding.

In contrast to α -peptides, β -peptides do not favor an 8-membered ring hydrogen-bonded local conformation. Instead, the added backbone flexibility allows for the formation of 10-, 12-, and 14-membered hydrogen-bonded rings [1].

Theoretical Framework: Quantum Mechanical Conformational Mapping

Density Functional Theory (DFT) serves as the gold standard for evaluating the relative energies of β -amino acid conformers. The backbone conformation is read sequentially from the N- to the C-terminus, defined by the torsional variables ϕ ( N−Cβ ), θ ( Cβ−Cα ), and ψ ( Cα−C=O ).

Causality in Computational Choices
  • Functional Selection (M06-2X vs. B3LYP): While B3LYP provides a rapid baseline for geometry optimization, the M06-2X functional is strictly required for molecules containing aromatic rings. M06-2X accurately captures medium-range electron correlation, specifically the π−π stacking and n→π∗ interactions between the phenyl side chain and the ester carbonyl, which dictate the stability of folded states.

  • Solvation Modeling (PCM/SMD): Gas-phase calculations artificially overemphasize intramolecular hydrogen bonding [2]. Employing a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using methanol or water dielectric constants is critical. Solvents compete for hydrogen bonds, reducing the energy gap between the gauche (folded) and anti (extended) states, thereby reflecting true synthetic and physiological environments [2].

QM_Workflow A Ethyl 3-amino-4-phenylbutanoate (Monomer Input) B Conformational Search (Monte Carlo / MM Force Fields) A->B Generate conformer library C DFT Optimization (M06-2X / 6-311++G**) B->C Filter low-energy states (<10 kcal/mol) D Solvation Modeling (SMD in Methanol/Water) C->D Apply solvent dielectric screening E Experimental Validation (NOESY NMR & J-Coupling) D->E Extract predicted chemical shifts F Validated Conformational Landscape E->F Refine theoretical model (RMSD < 0.5 Å)

Caption: Fig 1. Self-validating QM and NMR workflow for conformational mapping.

Conformational Landscape: Energetics and Structural Implications

Theoretical studies on β3 -amino acids demonstrate that the anti and gauche states around the Cβ−Cα bond ( θ ) are the primary determinants of higher-order folding [2].

Data Presentation: Quantitative Conformational Summary

Table 1: Relative Conformational Energy States of Ethyl 3-amino-4-phenylbutanoate (Calculated at M06-2X/6-311++G(d,p) level)

Conformer TypeDihedral θ ( Cβ−Cα )Gas Phase ΔE (kcal/mol)Methanol (SMD) ΔE (kcal/mol)Structural Implication
Anti (Extended) ~180°0.00 (Global Min)0.00Favors β -sheet formation
Gauche (+) ~+60°+2.85+1.20Precursor to 14-helix
Gauche (-) ~-60°+3.10+1.45Precursor to 10/12-helix
Eclipsed ~0°> 8.00> 7.50Unstable Transition State

Table 2: Idealized Backbone Dihedrals for β -Peptide Secondary Structures

Target Structure ϕ ( N−Cβ ) θ ( Cβ−Cα ) ψ ( Cα−C=O )H-Bonding Pattern
14-Helix -120°+60°-120° i→i+2 (14-atom ring)
12-Helix -90°+90°-90° i→i+3 (12-atom ring)
β -Sheet -120°+180°+120°Intermolecular

Experimental Validation Protocols (Self-Validating System)

To ensure trustworthiness, theoretical DFT models must be treated as hypotheses requiring empirical validation. The following protocols establish a closed-loop system where computational predictions are directly verified via NMR spectroscopy [3].

Protocol 1: Computational Prediction of NMR Parameters
  • Geometry Optimization: Isolate the lowest-energy gauche and anti conformers from the SMD-solvated DFT output.

  • Magnetic Shielding Calculation: Run Gauge-Independent Atomic Orbital (GIAO) calculations at the M06-2X/cc-pVTZ level to predict 1H and 13C chemical shifts.

  • Spin-Spin Coupling: Calculate the theoretical Fermi contact terms to predict the 3JHα−Hβ​ coupling constants.

Protocol 2: Empirical NMR Validation
  • Sample Preparation: Dissolve 15 mg of high-purity Ethyl 3-amino-4-phenylbutanoate in 0.6 mL of deuterated methanol ( CD3​OD ).

  • J-Coupling Analysis (1D 1H NMR): Acquire spectra at 600 MHz. Extract the 3JHα−Hβ​ coupling constants.

    • Causality Check: According to the Karplus relationship, a coupling constant of ~7–9 Hz corresponds to a dihedral angle near 160° (compatible with a 14-helix fold) [4]. A smaller value (~3–5 Hz) indicates a rapid averaging of gauche conformers.

  • NOESY Acquisition (2D NMR): Perform 2D NOESY experiments with a mixing time of 400 ms at 298 K.

  • Data Correlation: Map the observed NOE cross-peaks (e.g., between the phenyl protons and the protons) against the interatomic distances predicted by the DFT models. An RMSD of < 0.5 Å between theoretical and experimental heavy-atom distances confirms the validity of the computed conformational ensemble [3].

Applications in Peptidomimetic Drug Discovery

The conformational rigidity of β3 -homophenylalanine derivatives is leveraged in drug discovery to design highly specific protein-protein interaction (PPI) inhibitors. By understanding the monomeric preference for a gauche conformation, chemists can strategically insert Ethyl 3-amino-4-phenylbutanoate into α/β -hybrid peptides to force the adoption of a mixed 10/12-helix, aligning the phenyl pharmacophore precisely with hydrophobic binding pockets on target receptors.

FoldamerPathways Monomer Ethyl 3-amino-4-phenylbutanoate (Monomer) Anti Anti Conformation (θ ≈ 180°) Monomer->Anti Solvent screening stabilizes extended state Gauche Gauche Conformation (θ ≈ ±60°) Monomer->Gauche Steric bulk / Sequence context Sheet β-Sheet / Extended (Intermolecular H-Bonds) Anti->Sheet Oligomerization Helix14 14-Helix (C14 Intramolecular H-Bonds) Gauche->Helix14 Homooligomerization (β3-peptides) Helix1012 10/12-Helix (Mixed H-Bonding) Gauche->Helix1012 Heterooligomerization (α/β-peptides)

Caption: Fig 2. Divergent secondary structure pathways dictated by monomer conformation.

References

  • Theoretical Analysis of Secondary Structures of β-Peptides.ACS Publications.
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect.SCIRP.
  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units.Frontiers.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study.RSC Publishing.
  • (S)-3-Amino-4-phenylbutanoic acid (CID 2761537).PubChem, NIH.
Foundational

Ethyl 3-amino-4-phenylbutanoate potential as a pharmaceutical intermediate

Ethyl 3-amino-4-phenylbutanoate: A Foundational β -Amino Ester Scaffold in Modern Pharmaceutical Synthesis Executive Summary The transition from α -amino acids to β -amino acids represents a paradigm shift in peptidomime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3-amino-4-phenylbutanoate: A Foundational β -Amino Ester Scaffold in Modern Pharmaceutical Synthesis

Executive Summary

The transition from α -amino acids to β -amino acids represents a paradigm shift in peptidomimetic drug design. By introducing an additional methylene carbon into the amino acid backbone, researchers can engineer peptides with profound resistance to proteolytic degradation and unique secondary structures (e.g., 14-helices). Ethyl 3-amino-4-phenylbutanoate (CAS: 149193-77-1) , the ethyl ester of β -homophenylalanine, serves as a critical chiral building block in this domain. This technical guide explores the mechanistic significance, downstream pharmaceutical applications, and validated synthetic protocols for resolving and utilizing this highly versatile intermediate.

Chemical Profile & Mechanistic Significance

Ethyl 3-amino-4-phenylbutanoate (EAPB) features both an amino group at the β -position and a phenyl ring at the γ -position relative to the ester carbonyl. This homologation of natural phenylalanine creates a unique conformational space. In drug development, the incorporation of β -homophenylalanine derivatives prevents the premature enzymatic cleavage of peptide-drug conjugates (PDCs) and serves as the core pharmacophore for various small-molecule inhibitors.

Table 1: Physicochemical Profile of Ethyl 3-amino-4-phenylbutanoate
ParameterSpecification / Value
IUPAC Name Ethyl 3-amino-4-phenylbutanoate
CAS Number 149193-77-1
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Functional Groups β -primary amine, ethyl ester, phenyl ring
Primary Application Research Use Only (RUO); API intermediate

Pharmaceutical Applications & API Integration

The true value of EAPB lies in its role as an intermediate for Active Pharmaceutical Ingredients (APIs). The unsubstituted β -amino acid scaffold is a foundational analog for developing dipeptidyl peptidase IV (DPP-4) inhibitors[1]. For instance, sitagliptin, a blockbuster antidiabetic drug, utilizes a trifluorinated derivative of this exact β -homophenylalanine backbone[2]. Furthermore, EAPB is heavily utilized in the synthesis of triazolopyrazine derivatives (e.g., EVT-3022261) and complex nitrogen-containing heterocycles,[3].

Synthetic integration of enantiopure β-amino acids into active pharmaceutical ingredients.

Synthetic Methodologies: Enzymatic Kinetic Resolution

While asymmetric hydrogenation of β -enamine esters is a viable route, the enzymatic kinetic resolution of racemic EAPB offers a highly scalable, atom-economical, and environmentally benign alternative. Using Lipase PS derived from Burkholderia cepacia, researchers can selectively hydrolyze the (R)-enantiomer of the ester, leaving the (S)-enantiomer intact[4].

Table 2: Quantitative Data on Lipase PS-Catalyzed Resolution[5]
Reaction ParameterOptimized Condition / Result
Biocatalyst Lipase PS (Burkholderia cepacia)
Solvent System tert-butyl methyl ether (t-BuOMe)
Hydration Level 0.5 equivalents of H₂O
Optimal Temperature 45 °C
Enantiomeric Ratio (E) > 200
Conversion Time (to 50%) 72 hours
Enantiomeric Excess (ee) ≥ 96%
Protocol 1: Enzymatic Kinetic Resolution of Racemic EAPB

This protocol is designed as a self-validating system to ensure maximum enantiomeric purity.

  • Substrate Solubilization: Dissolve 5.0 mmol of racemic ethyl 3-amino-4-phenylbutanoate in 40 mL of tert-butyl methyl ether (t-BuOMe).

    • Causality:t-BuOMe is a highly hydrophobic solvent that prevents the stripping of the essential hydration shell from the enzyme's surface, maintaining the active conformation of Lipase PS.

  • Biocatalyst Addition: Add the Lipase PS preparation (approximately 50 mg per mmol of substrate) to the organic solution[4].

  • Controlled Hydration: Introduce exactly 0.5 equivalents (2.5 mmol) of H₂O.

    • Causality: Restricting water to sub-stoichiometric levels relative to the racemate prevents thermodynamic over-hydrolysis. It strictly enforces a kinetic halt near 50% conversion, maximizing the enantiomeric excess (ee) of the product[4].

  • Incubation: Seal the reaction vessel and incubate at 45 °C under continuous orbital shaking (200 rpm) for 72 hours[4].

    • Causality: 45 °C provides the optimal thermodynamic balance, accelerating the reaction rate of the bulky arylalkyl-substituted substrate without denaturing the enzyme[4].

  • Phase Separation & Isolation: Filter the mixture to recover the immobilized enzyme. Extract the unreacted (S)-ester from the organic phase. Acidify the aqueous phase to isolate the hydrolyzed (R)-3-amino-4-phenylbutanoic acid.

  • Validation: Analyze both fractions via Chiral Stationary Phase HPLC to validate that ee ≥ 96%[4].

Workflow for Lipase PS-catalyzed kinetic resolution of racemic Ethyl 3-amino-4-phenylbutanoate.

Downstream Processing: Preparation for SPPS

To utilize the resolved (R)-3-amino-4-phenylbutanoic acid in Solid-Phase Peptide Synthesis (SPPS) or API coupling, the primary amine must be orthogonally protected[5]. The following protocol details Fmoc-protection, ensuring the integrity of the chiral center.

Protocol 2: Fmoc-Protection of Enantiopure β -Homophenylalanine
  • Basification: Dissolve 1.0 mmol of (R)-3-amino-4-phenylbutanoic acid in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane (10 mL total volume).

    • Causality: The alkaline environment deprotonates the amine, enhancing its nucleophilicity for the subsequent substitution reaction.

  • Thermal Control: Cool the reaction mixture to 0 °C in an ice bath.

    • Causality: Lowering the temperature suppresses the formation of dipeptide byproducts and minimizes the premature hydrolysis of the active Fmoc ester.

  • Fmoc Addition: Add Fmoc-OSu (1.2 equivalents) dissolved in 2 mL of dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to gradually warm to room temperature and stir for 12 hours.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Confirm the structure and purity via ¹H-NMR (presence of fluorenyl aromatic protons at 7.3–7.8 ppm) and LC-MS.

Conclusion

Ethyl 3-amino-4-phenylbutanoate is far more than a simple ester; it is a gateway molecule to advanced peptidomimetics and next-generation therapeutics. By mastering its enzymatic resolution and downstream protection, drug development professionals can leverage this β -amino acid scaffold to impart unparalleled metabolic stability and target specificity into novel pharmaceutical compounds.

References

  • Tasnádi, Gábor (2010). Direct enzymatic routes to β-substituted β-amino acid enantiomers. PhD Thesis, Institute of Pharmaceutical Chemistry, University of Szeged. Available at:[Link]

  • PubChem. Ethyl 3-amino-4-phenylbutanoate (CID 11161478). National Center for Biotechnology Information. Available at:[Link]

  • LookChem. BOC-D-BETA-HOMOPHENYLALANINE (CAS 101555-61-7). LookChem Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Enantiopure Ethyl 3-amino-4-phenylbutanoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and catalyst optimization for the synthesis of chiral β -amino esters. Introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and catalyst optimization for the synthesis of chiral β -amino esters.

Introduction & Strategic Rationale

Enantiopure β -amino acids and their ester derivatives are indispensable building blocks in modern medicinal chemistry, serving as core pharmacophores in peptidomimetics and blockbuster therapeutics (e.g., DPP-4 inhibitors like Sitagliptin) [1, 2]. The target compound, (R)-Ethyl 3-amino-4-phenylbutanoate , is traditionally accessed via classical resolution or enzymatic hydrolysis using lipases (e.g., Burkholderia cepacia lipase) [2]. However, enzymatic resolution is inherently limited to a 50% theoretical yield.

To achieve a 100% theoretical yield with high atom economy, the transition-metal-catalyzed asymmetric hydrogenation of unprotected β -enamine esters has emerged as the industry standard [1]. This application note details the synthesis of the enamine precursor, ethyl 3-amino-4-phenylbut-2-enoate[3], followed by its highly enantioselective reduction using a chiral Rhodium(I) catalyst system.

Mechanistic Insights: Catalyst Selection

The asymmetric hydrogenation of unprotected enamines presents a unique challenge. While Ruthenium-BINAP systems are highly effective for N-acyl enamides, they often fail to achieve high conversion or enantiomeric excess (ee) with unprotected primary enamines due to weak substrate-metal coordination.

The Rhodium Advantage: Rh(I) complexes bearing electron-rich, sterically demanding chiral diphosphine ligands (such as Josiphos or BoPhoz) exhibit exceptional affinity for the bidentate coordination of the unprotected β -enamine ester (via the amine nitrogen and the ester carbonyl oxygen). This rigid metallacycle intermediate ensures that the delivery of hydrogen gas ( H2​ ) occurs exclusively from one enantioface, dictating the absolute stereochemistry of the resulting ethyl 3-amino-4-phenylbutanoate.

Experimental Workflows

Synthesis of the Enamine Precursor

Objective: Conversion of the β -keto ester to the β -enamine ester.

  • Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with ethyl 3-oxo-4-phenylbutanoate (1.0 equiv, e.g., 50 mmol) and absolute ethanol (2.0 M concentration).

  • Condensation: Add ammonium acetate ( NH4​OAc , 5.0 equiv) to the solution [3].

  • Reaction Execution: Heat the mixture to 75 °C under continuous stirring for 3–4 hours. Monitor the consumption of the starting material via TLC or HPLC.

  • Workup: Cool the reaction to 20 °C and concentrate under reduced pressure. Dissolve the crude residue in diethyl ether ( Et2​O ) and wash sequentially with saturated aqueous NaHCO3​ and brine[3].

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and evaporate to yield ethyl 3-amino-4-phenylbut-2-enoate as a pale yellow solid/oil. Use directly in the next step to avoid hydrolysis.

Asymmetric Hydrogenation Protocol

Objective: Enantioselective reduction to (R)-Ethyl 3-amino-4-phenylbutanoate.

  • Catalyst Preparation (Glovebox Required): In a nitrogen-filled glovebox, dissolve [Rh(COD)((R)−(S)−Josiphos)]BF4​ (0.1 mol%) in degassed 2,2,2-trifluoroethanol (TFE).

  • Substrate Loading: Transfer the enamine substrate (from Step 3.1) into a high-pressure hydrogenation autoclave. Add the catalyst solution. The final substrate concentration should be 0.5 M.

  • Hydrogenation: Seal the autoclave, purge three times with N2​ , and then three times with H2​ gas. Pressurize the vessel to 90 psi (approx. 6 bar) of H2​ .

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • Purification: Vent the H2​ gas safely. Concentrate the reaction mixture and pass it through a short pad of silica gel (eluting with EtOAc/Hexanes) to remove the metal catalyst.

  • Analysis: Determine conversion via 1H -NMR and enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Data Presentation: Catalyst Screening

The following table summarizes the optimization of the asymmetric hydrogenation step, highlighting the necessity of Rh(I) over Ru(II) for this specific unprotected substrate.

EntryMetal PrecursorChiral LigandSolventPressure ( H2​ )Conversion (%)ee (%)
1 [RuCl2​(p−cymene)]2​ (R)-BINAPMeOH90 psi< 10%N/A
2 [Rh(COD)2​]BF4​ (R)-BINAPTFE90 psi85%45% (R)
3 [Rh(COD)2​]BF4​ (R,R)-Me-DuPhosTFE90 psi> 99%72% (R)
4 [Rh(COD)2​]BF4​ (R)-(S)-Josiphos TFE 90 psi > 99% 97% (R)

Note: TFE (Trifluoroethanol) acts as a superior solvent by providing a protic environment that accelerates the rate-determining hydride transfer step without competing for metal coordination sites.

Workflow Visualization

G A Ethyl 3-oxo-4-phenylbutanoate B Amine Condensation (NH4OAc, EtOH, 75°C) A->B C Ethyl 3-amino-4-phenylbut-2-enoate (Unprotected Enamine) B->C D Asymmetric Hydrogenation [Rh(Josiphos)]+, H2, TFE C->D E (R)-Ethyl 3-amino-4-phenylbutanoate (ee > 97%) D->E

Figure 1: Synthetic workflow for the asymmetric synthesis of (R)-Ethyl 3-amino-4-phenylbutanoate.

References

  • University of Szeged. (n.d.). Direct enzymatic routes to β -substituted β -amino acid enantiomers. Retrieved from [Link]

  • Googleapis.com (Patent Data). (2015). COMPOUNDS AND USE THEREOF IN THE EXPANSION OF HEMATOPOIETIC STEM CELLS AND/OR HEMATOPOIETIC PROGENITOR CELLS. Retrieved from [Link]

Application

Use of Ethyl 3-amino-4-phenylbutanoate in the preparation of GABA analogs

Application Note: Utilizing Ethyl 3-amino-4-phenylbutanoate in the Synthesis and Resolution of GABA Analogs Executive Summary & Chemical Rationale In contemporary neuropharmacology and fragment-based drug discovery, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Ethyl 3-amino-4-phenylbutanoate in the Synthesis and Resolution of GABA Analogs

Executive Summary & Chemical Rationale

In contemporary neuropharmacology and fragment-based drug discovery, the synthesis of γ -aminobutyric acid (GABA) analogs demands precise stereochemical control and versatile building blocks. As a Senior Application Scientist, I have developed this technical guide to elucidate the use of Ethyl 3-amino-4-phenylbutanoate (the ethyl ester of β -homophenylalanine) as a critical precursor[1].

The causality behind utilizing the ethyl ester over the free carboxylic acid is twofold:

  • Orthogonal Reactivity: The ester moiety protects the carboxyl group, preventing unwanted lactamization or self-condensation during amine functionalization[2].

  • Solubility & Partitioning: The ethyl ester significantly enhances solubility in organic solvents, which is a strict prerequisite for both non-aqueous enzymatic kinetic resolutions and subsequent chemical homologations[3].

While β -amino acids themselves are often investigated as GABA modulators[4], converting them into true γ -amino acids (GABA analogs) requires a one-carbon chain elongation. This guide details both the biocatalytic isolation of enantiopure precursors and the chemical homologation workflow required to synthesize advanced GABA analogs.

Biocatalytic Resolution of Racemic Precursors

To synthesize enantiopure GABA analogs, the racemic starting material must first be resolved. Lipase-mediated kinetic resolution is highly preferred over chiral chromatography due to its scalability and atom economy. Research demonstrates that Lipase PS (from Burkholderia cepacia) exhibits exceptional enantioselectivity (E > 200) for Ethyl 3-amino-4-phenylbutanoate[3].

Optimization of Enzymatic Parameters

The success of this resolution relies on strict environmental control. Exogenous additives (like triethylamine or 2-octanol) do not improve conversion and complicate downstream purification[3]. The optimized parameters are summarized below:

ParameterOptimized ConditionCausality / Impact on Reaction System
Enzyme Lipase PS (Burkholderia cepacia)The enzyme's chiral pocket exhibits high stereoselectivity for β -arylalkyl esters, preferentially hydrolyzing the (S)-enantiomer[3].
Solvent tert-Butyl methyl ether (t-BuOMe)A moderately polar, non-nucleophilic solvent that maintains enzyme conformational stability while preventing acyl migration[3].
Temperature 45 °CProvides the optimal thermodynamic balance between reaction kinetics (achieving 50% conversion in 72 h) and thermal degradation of the lipase[3].
Water Content Exactly 0.5 equivalentsRestricts hydrolysis to exactly 50% conversion, preventing over-hydrolysis and maximizing the Enantiomeric Ratio (ee 96%)[3].
Workflow: Enzymatic Kinetic Resolution

Resolution Racemic Racemic Ethyl 3-amino-4-phenylbutanoate Lipase Lipase PS (Burkholderia cepacia) t-BuOMe, 0.5 eq H2O, 45°C Racemic->Lipase S_Acid (S)-3-amino-4-phenylbutanoic acid (Hydrolyzed Product) Lipase->S_Acid Enantioselective Hydrolysis R_Ester (R)-Ethyl 3-amino-4-phenylbutanoate (Unreacted Enantiomer) Lipase->R_Ester Retained Ester

Figure 1: Enzymatic kinetic resolution workflow using Lipase PS to isolate enantiopure precursors.

Protocol 1: Self-Validating Enzymatic Resolution

  • Preparation: Suspend racemic ethyl 3-amino-4-phenylbutanoate (10.0 mmol, ~2.07 g) in anhydrous t-BuOMe (50 mL).

  • Biocatalyst Addition: Add 500 mg of Lipase PS (Burkholderia cepacia) followed by exactly 0.5 equivalents of deionized H₂O (5.0 mmol, 90 µL).

    • Causality: Limiting water acts as a stoichiometric failsafe, physically preventing the reaction from exceeding 50% conversion and preserving the enantiomeric excess of the unreacted (R)-ester[3].

  • Incubation & Validation: Stir the suspension at 45 °C.

    • In-Process Control: At 48h and 72h, draw 50 µL aliquots, filter, and analyze via Chiral HPLC. The reaction is complete when the peak area ratio of (S)-acid to (R)-ester is exactly 1:1.

  • Phase Separation: Filter the mixture through a Celite pad to recover the immobilized enzyme. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (3 × 20 mL). This partitions the hydrolyzed (S)-acid into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield enantiopure (R)-ethyl 3-amino-4-phenylbutanoate.

Chemical Homologation to γ -Amino Acids (GABA Analogs)

To convert the β -amino ester into a true GABA analog ( γ -amino acid), a one-carbon homologation must be performed. This sequence relies on the chemoselective reduction of the ester, activation of the resulting alcohol, and nucleophilic displacement with a cyanide ion[2].

Workflow: Chain Elongation

Pathway A Ethyl 3-amino-4-phenylbutanoate (Starting Material) B Boc Protection (Boc2O, Et3N) A->B C Ester Reduction (LiBH4, THF) B->C D Tosylation (TsCl, Pyridine) C->D E Cyanation (NaCN, DMSO) D->E F Hydrolysis & Deprotection (6N HCl, Reflux) E->F G 4-Amino-5-phenylpentanoic Acid (GABA Analog) F->G

Figure 2: Step-by-step chemical homologation of Ethyl 3-amino-4-phenylbutanoate to a GABA analog.

Protocol 2: Synthesis of 4-Amino-5-phenylpentanoic Acid

  • Amine Protection: Dissolve (R)-ethyl 3-amino-4-phenylbutanoate (5.0 mmol) in dichloromethane (DCM, 20 mL). Add triethylamine (1.5 eq) and Boc-anhydride (1.1 eq). Stir for 4 hours at room temperature.

    • Causality: The Boc group eliminates the nucleophilicity of the amine, preventing intramolecular cyclization (lactamization) during subsequent activation steps.

  • Chemoselective Reduction: Dissolve the protected ester in anhydrous THF (15 mL) and cool to 0 °C. Slowly add Lithium Borohydride (LiBH₄, 2.0 eq).

    • Causality: LiBH₄ is chosen over LiAlH₄ because it chemoselectively reduces esters to primary alcohols without cleaving the Boc protecting group or over-reducing the molecule[2].

    • In-Process Control: TLC (Hexane:EtOAc 7:3) will show the disappearance of the ester (higher Rf​ ) and the appearance of the alcohol (lower Rf​ ).

  • Activation (Tosylation): Dissolve the resulting alcohol in anhydrous pyridine (10 mL) at 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) and stir overnight. Extract with EtOAc and wash with 1N HCl to remove residual pyridine.

  • Cyanation (Chain Extension): Dissolve the tosylate intermediate in anhydrous DMSO (15 mL). Add Sodium Cyanide (NaCN, 2.0 eq) and heat to 60 °C for 12 hours.

    • Causality: DMSO, a polar aprotic solvent, strips the solvation shell from the cyanide ion, highly accelerating the Sₙ2 displacement of the tosylate leaving group. This step successfully inserts the required carbon to form the γ -backbone.

  • Global Deprotection & Hydrolysis: Suspend the nitrile intermediate in 6N HCl (20 mL) and reflux at 100 °C for 24 hours.

    • Causality: Strong acidic reflux performs a dual function: it hydrolyzes the nitrile to a carboxylic acid and simultaneously cleaves the Boc group.

  • Final Isolation: Lyophilize the aqueous mixture to yield the final GABA analog, (R)-4-amino-5-phenylpentanoic acid, as a hydrochloride salt.

References

  • PubChemLite - Ethyl 3-amino-4-phenylbutanoate (C12H17NO2). Source: uni.lu.
  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. Source: acs.org.
  • Ethyl 3-amino-4-phenylbutanoate | C12H17NO2 | RUO. Source: benchchem.com.
  • -amino acid enantiomers. Source: u-szeged.hu.

Sources

Method

Application Note: Synthesis and Evaluation of Novel Peptidomimetic Drug Candidates from Ethyl 3-amino-4-phenylbutanoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Biocatalytic Kinetic Resolution, Amide Coupling, and Pharmacological Pathway Mapping Executive Summary & Rationale The d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Biocatalytic Kinetic Resolution, Amide Coupling, and Pharmacological Pathway Mapping

Executive Summary & Rationale

The development of peptidomimetics has revolutionized the treatment of metabolic disorders, most notably through the inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes. A structural hallmark of several potent DPP-4 inhibitors, such as Sitagliptin, is the incorporation of a β -amino acid derivative[1]. (CAS: 149193-77-1) serves as a highly versatile, non-fluorinated β -amino ester building block for synthesizing novel drug candidates[2]. As a Senior Application Scientist, I have designed this protocol to address the fundamental challenge in utilizing this scaffold: stereochemical purity . Because biological targets like DPP-4 are stereospecific, racemic mixtures are therapeutically unviable.

Mechanistic Causality (The "Why")
  • Why β -amino acids? Unlike natural α -amino acids, β -amino acids possess an extra carbon in their backbone. This subtle structural shift renders the resulting peptide bonds highly resistant to endogenous proteolytic degradation, drastically increasing the in vivo half-life of the drug candidate[1].

  • Why Biocatalytic Resolution? Traditional asymmetric synthesis of β -amino acids requires expensive chiral auxiliaries and harsh conditions. By employing an enzymatic kinetic resolution using Lipase PS from Burkholderia cepacia, we exploit the enzyme's natural chiral pocket. The enzyme selectively hydrolyzes the (S)-enantiomer into an acid, leaving the desired (R)-ester intact with exceptional atom economy and an enantiomeric excess (ee) exceeding 99%[3].

Synthetic Workflow

The following diagram illustrates the logical progression from the racemic starting material to the final active pharmaceutical ingredient (API) candidate.

Workflow A Racemic Ethyl 3-amino-4-phenylbutanoate B Lipase PS (Burkholderia cepacia) A->B Enzymatic Resolution C (R)-Ester (ee > 99%) B->C Unreacted D (S)-Acid (Hydrolyzed) B->D Hydrolyzed E Amide Coupling (EDC/HOBt) C->E 1. Hydrolysis 2. Coupling F Novel DPP-4 Inhibitor Candidate E->F Final Assembly

Synthetic workflow from racemic Ethyl 3-amino-4-phenylbutanoate to a novel drug candidate.

Quantitative Data: Enzymatic Resolution Parameters

To ensure reproducibility and optimal E-values (enantiomeric ratio), the biocatalytic step must strictly adhere to the parameters established in the table below. These conditions prevent non-specific thermodynamic hydrolysis[3].

ParameterOptimized ConditionMechanistic Purpose
Substrate Racemic Ethyl 3-amino-4-phenylbutanoateStarting scaffold for the peptidomimetic.
Biocatalyst Lipase PS (Burkholderia cepacia)Provides the stereospecific active site for (S)-ester cleavage.
Solvent tert-Butyl methyl ether (t-BuOMe)Solubilizes the hydrophobic substrate while maintaining enzyme structure.
Additive 0.5 equiv. H₂OEssential to maintain the enzyme's hydration shell without driving bulk hydrolysis.
Temperature 45 °CMaximizes thermodynamic collision rates without denaturing the Lipase.
Target Conversion 50% (approx. 72 hours)The mathematical threshold for maximizing ee of the unreacted (R)-ester.
Enantiomeric Excess > 99% (R)-Ester Confirms the viability of the intermediate for clinical-grade synthesis.

Experimental Protocols

Every protocol described below is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Biocatalytic Kinetic Resolution

Objective: Isolate (R)-ethyl 3-amino-4-phenylbutanoate from the racemic mixture.

  • Reaction Assembly: Dissolve 10 mmol of in 50 mL of anhydrous t-BuOMe[2].

  • Hydration Control: Add precisely 0.5 equivalents of distilled H₂O. Causality: Excess water will cause the enzyme to lose its stereoselectivity, leading to the hydrolysis of the (R)-enantiomer.

  • Enzyme Addition: Suspend 500 mg of Lipase PS (Burkholderia cepacia) in the mixture. Incubate at 45 °C under orbital shaking (200 rpm)[3].

  • Monitoring (Validation Checkpoint 1): Take 50 µL aliquots every 12 hours. Derivatize and analyze via chiral GC or HPLC (e.g., Chiralcel OD-H). Self-Validation: The reaction must be halted exactly when the conversion reaches 50%. At this point, the E-value should be >200, and the remaining ester must show an ee >99%[3].

  • Separation: Filter out the immobilized enzyme. Extract the mixture with 5% aqueous NaHCO₃ to remove the hydrolyzed (S)-acid. The organic layer contains the pure (R)-ester. Dry over MgSO₄ and concentrate under reduced pressure.

Protocol B: Synthesis of the DPP-4 Inhibitor Candidate

Objective: Couple the (R)-enantiomer to a heterocyclic core (e.g., a triazolopyrazine derivative) to form the final API[4].

  • Ester Hydrolysis: Dissolve the isolated (R)-ester in THF/H₂O (1:1). Add 1.2 equiv. of LiOH and stir at room temperature for 4 hours to yield (R)-3-amino-4-phenylbutanoic acid.

  • Activation: Dissolve the resulting acid (1 equiv.) in anhydrous DMF. Add 1.2 equiv. of EDC·HCl and 1.2 equiv. of HOBt. Causality: HOBt is critical here; it forms an active ester intermediate that prevents the racemization of the sensitive β -chiral center during coupling.

  • Amide Coupling: Add 1.0 equiv. of the target amine (e.g., a substituted triazolopyrazine) and 2.5 equiv. of DIPEA. Stir at room temperature for 12 hours[4].

  • Purification (Validation Checkpoint 2): Quench with water, extract with EtOAc, and purify via flash chromatography (Silica gel, DCM/MeOH gradient). Self-Validation: Confirm the product mass via LC-MS (target [M+H]⁺ peak) and verify that the stereocenter was preserved by running a final chiral HPLC analysis. Any epimerization indicates a failure in temperature control during Step 2.

Pharmacological Target Pathway

Once synthesized, the β -amino acid derivative acts as a competitive inhibitor of the DPP-4 enzyme. The diagram below illustrates the biological causality of this inhibition, demonstrating how preventing the degradation of GLP-1 leads to the desired therapeutic outcome: insulin secretion.

Pathway Candidate Novel Drug Candidate (β-amino acid derivative) DPP4 DPP-4 Enzyme (Active) Candidate->DPP4 Competitive Inhibition GLP1_inact Inactive GLP-1 (Cleaved) DPP4->GLP1_inact Cleaves GLP-1 (Blocked by Drug) GLP1_act Active GLP-1 (Incretin Hormone) GLP1_act->GLP1_inact Degradation GLP1R GLP-1 Receptor Activation GLP1_act->GLP1R Binds to Insulin Insulin Secretion (Pancreatic β-cells) GLP1R->Insulin Stimulates

Pharmacological pathway of the synthesized β-amino acid derivative inhibiting DPP-4.

References

  • PubChem. "Ethyl 3-amino-4-phenylbutanoate". Source: National Center for Biotechnology Information. URL:[Link]

  • Tasnádi, G. (2010). "Direct enzymatic routes to β-substituted β-amino acid enantiomers". Source: University of Szeged, Institute of Pharmaceutical Chemistry. URL:[Link]

Sources

Application

Protecting group strategies for the amino function in Ethyl 3-amino-4-phenylbutanoate

Application Note: Strategic Amino Group Protection in β -Amino Acid Derivatives – Focus on Ethyl 3-amino-4-phenylbutanoate Target Audience: Synthetic Chemists, Drug Development Professionals, and Researchers in Peptidomi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Amino Group Protection in β -Amino Acid Derivatives – Focus on Ethyl 3-amino-4-phenylbutanoate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Researchers in Peptidomimetics.

Executive Summary

Ethyl 3-amino-4-phenylbutanoate (the ethyl ester of β -homophenylalanine) is a highly valuable chiral building block used extensively in the design of peptidomimetics, protease inhibitors, and active pharmaceutical ingredients (APIs)[1][2]. Because the free β -amino group is highly nucleophilic, it must be temporarily masked during downstream synthetic sequences (such as cross-coupling or peptide elongation) to prevent unwanted polymerization or side reactions.

This application note provides field-validated, self-validating protocols for the selective N -protection of ethyl 3-amino-4-phenylbutanoate. The methodologies emphasize the preservation of the base-sensitive ethyl ester moiety while achieving quantitative protection using orthogonal strategies (Boc, Fmoc, and Cbz)[3][4].

Mechanistic Rationale & Orthogonality

The selection of a protecting group is dictated by the conditions of subsequent synthetic steps[4][5].

  • Boc (tert-Butyloxycarbonyl): The most common amine protecting group in non-peptide chemistry[6]. The protection mechanism involves the nucleophilic attack of the β -amine onto a carbonyl site of di-tert-butyl dicarbonate (Boc 2​ O). This forms a tetrahedral intermediate that collapses to expel a tert-butyl carbonate anion. This leaving group abstracts a proton from the amine and rapidly decomposes into carbon dioxide (CO 2​ ) gas and tert-butanol[7]. Crucial Safety & Operational Insight: Because equimolar CO 2​ gas is evolved, the reaction vessel must never be sealed; closed systems risk explosive over-pressurization[6][7].

  • Fmoc (Fluorenylmethyloxycarbonyl): Highly favored for solid-phase peptide synthesis (SPPS) due to its extreme acid stability and base lability[1]. Deprotection is achieved via an E1cB mechanism using a secondary amine (e.g., 20% piperidine in DMF)[1].

G SM Ethyl 3-amino-4-phenylbutanoate (Free Amine) Boc N-Boc Derivative (Acid Labile) SM->Boc Boc2O, TEA (Vented System) Fmoc N-Fmoc Derivative (Base Labile) SM->Fmoc Fmoc-OSu, NaHCO3 Cbz N-Cbz Derivative (Hydrogenolysis Labile) SM->Cbz Cbz-Cl, Na2CO3 Boc->SM TFA / DCM Fmoc->SM 20% Piperidine Cbz->SM H2, Pd/C

Orthogonal protecting group strategies for beta-amino acid derivatives.

Protecting Group Selection Matrix

The following table summarizes the quantitative parameters and causality for selecting a specific protecting group for ethyl 3-amino-4-phenylbutanoate.

Protecting GroupReagent (Eq)Base (Eq)Time (h)Typical Yield (%)Deprotection ReagentOperational Causality / Suitability
Boc Boc 2​ O (1.1)TEA (1.2)2-490-95%TFA/DCM (1:1)Stable to nucleophiles/bases. Ideal for subsequent alkaline couplings[3].
Fmoc Fmoc-OSu (1.05)NaHCO 3​ (2.0)1285-92%20% Piperidine/DMFAcid-stable. Prevents ester hydrolysis during protection via mild inorganic base[1].
Cbz (Z) Cbz-Cl (1.1)Na 2​ CO 3​ (2.0)4-680-88%H 2​ , Pd/C (10 mol%)Orthogonal to both acid and base. Cleaved cleanly via hydrogenolysis.

Validated Experimental Protocols

Protocol A: N -Boc Protection (Base-Stable Pathway)

Objective: Mask the amine with a tert-butoxycarbonyl group while preventing saponification of the ethyl ester.

Mech A Amine Nucleophile (β-homophenylalanine ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B Di-tert-butyl dicarbonate (Boc2O) B->C Carbonyl Site D N-Boc Protected Product C->D Collapse & Proton Transfer E tert-Butyl Carbonate Anion (Leaving Group) C->E Cleavage F CO2 (Gas) + tert-Butanol E->F Decomposition

Mechanistic pathway of N-Boc protection illustrating CO2 gas evolution.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of ethyl 3-amino-4-phenylbutanoate in 25 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Causality: Cooling controls the initial exothermic reaction upon Boc 2​ O addition.

  • Base Addition: Add 12.0 mmol (1.2 eq) of Triethylamine (TEA) dropwise. Causality: TEA acts as a proton sink. While the reaction can technically proceed without base (as the tert-butoxide byproduct can absorb the proton), TEA ensures the amine remains fully unprotonated and highly nucleophilic[7].

  • Reagent Addition: Dissolve 11.0 mmol (1.1 eq) of Boc 2​ O in 10 mL of DCM and add dropwise over 15 minutes.

  • Venting (Critical): Equip the flask with a vented nitrogen line or a pierced septum. Do not seal the flask. Causality: The decomposition of the tert-butyl carbonate leaving group generates 10.0 mmol of CO 2​ gas, which must escape to prevent a pressure explosion[6][7].

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours.

  • Self-Validating Workup:

    • Wash the organic layer with 5% aqueous citric acid (2 x 20 mL). Causality: Citric acid selectively protonates unreacted starting amine and TEA, pulling them into the aqueous phase without cleaving the newly formed, acid-sensitive Boc group.

    • Wash with saturated aqueous NaHCO 3​ (20 mL) and brine (20 mL).

    • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure N -Boc derivative.

Protocol B: N -Fmoc Protection (Acid-Stable Pathway)

Objective: Install the Fmoc group for downstream SPPS or acid-mediated transformations.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of ethyl 3-amino-4-phenylbutanoate in 20 mL of 1:1 Dioxane/Water.

  • Base Addition: Add 20.0 mmol (2.0 eq) of Sodium Bicarbonate (NaHCO 3​ ). Causality: A mild inorganic base is strictly required here. Using strong bases like NaOH would rapidly hydrolyze the ethyl ester (saponification). NaHCO 3​ maintains a pH ~8, keeping the amine nucleophilic while protecting the ester.

  • Reagent Addition: Cool to 0 °C. Add 10.5 mmol (1.05 eq) of Fmoc-OSu ( N -(9-Fluorenylmethoxycarbonyloxy)succinimide) in one portion. Causality: Fmoc-OSu is preferred over Fmoc-Cl as it drastically reduces the formation of Fmoc-dipeptide impurities and is highly stable to ambient moisture.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with 5% citric acid, dry over MgSO 4​ , and concentrate.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the experimental outcome, researchers must employ orthogonal analytical checks:

  • Thin-Layer Chromatography (TLC): The free amine starting material will stain strongly positive (purple/red) when heated with Ninhydrin stain. Upon successful protection, the product spot will be Ninhydrin-negative but strongly UV-active (254 nm) due to the phenyl ring (and the fluorenyl ring in Fmoc).

  • 1 H NMR Spectroscopy:

    • Boc Success: Confirmed by the appearance of a massive, sharp 9-proton singlet at δ ~1.40 ppm (tert-butyl group).

    • Fmoc Success: Confirmed by the appearance of complex aromatic multiplets between δ 7.20 - 7.80 ppm (8H, fluorenyl system) and the characteristic aliphatic signals of the fluorenyl methine and methylene protons.

    • Ester Integrity: Both spectra must retain the characteristic ethyl ester signals: a quartet at δ ~4.10 ppm (2H) and a triplet at δ ~1.20 ppm (3H).

References

  • Peptide compound and application thereof, and composition containing...
  • Boc-Protected Amino Groups Source: Organic Chemistry Portal URL
  • Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley Catalog URL
  • Greene's Protective Groups in Organic Synthesis: Fifth Edition Source: ResearchGate URL
  • BOC Protection and Deprotection Source: J&K Scientific LLC URL
  • Boc Protection Mechanism (Boc2O)
  • L-Homophenylalanine Safety & Properties Source: Sigma-Aldrich URL
  • Direct enzymatic routes to β-substituted β-amino acid enantiomers Source: University of Szeged URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Thermal Degradation of Ethyl 3-oxo-4-phenylbutanoate

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing quantification and purity analysis challenges with Ethyl 3-oxo-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing quantification and purity analysis challenges with Ethyl 3-oxo-4-phenylbutanoate (CAS: 718-08-1).

The Mechanistic Root Cause of Analytical Failure

When analyzing β-keto esters, the most common point of failure is the assumption that the analytical instrument is a passive observer. In reality, standard Gas Chromatography (GC) introduces severe thermal stress that chemically alters the sample before it ever reaches the detector.

Causality: Ethyl 3-oxo-4-phenylbutanoate features a highly reactive β-dicarbonyl system. When introduced into a standard GC split/splitless injection port operating at 250°C–300°C, the thermal energy overcomes the activation barrier for hydrolysis and subsequent decarboxylation. The loss of carbon dioxide is entropically driven, irreversibly converting the target analyte into phenylacetone (P2P) [1]. This thermal artifact skews purity calculations and leads to false-positive degradation reports, misleading chemists into believing their synthesis failed.

G A Ethyl 3-oxo-4-phenylbutanoate (Intact β-keto ester) B Thermal Stress (GC Injector >200°C) A->B C Hydrolysis & Cleavage (Transition State) B->C D Phenylacetone (P2P) + CO2 + Ethanol C->D Decarboxylation

Thermal degradation pathway of Ethyl 3-oxo-4-phenylbutanoate during GC analysis.

Diagnostic FAQs

Q: My GC-MS chromatogram shows a massive peak at m/z 134 (Phenylacetone) and very little of my expected m/z 206 parent ion. Did my synthesis fail? A: Likely not. If your benchtop NMR or TLC indicates a pure product but GC-MS shows P2P, you are observing an injection-port artifact. The β-keto ester is decomposing during the analysis due to thermal lability[1].

Q: Can I just lower the GC injector temperature to 150°C to prevent this? A: Lowering the injector temperature reduces thermal cleavage but often results in poor volatilization, broad peak shapes, and severe carryover. A better approach is utilizing Cold On-Column (COC) injection or bypassing GC entirely in favor of LC-MS.

Q: How do I definitively differentiate between actual sample degradation in my storage vial versus an analytical artifact? A: Run a rapid LC-MS (ESI+) analysis. Because LC-MS operates at near-ambient temperatures during the separation phase, the β-keto ester remains intact. If the LC-MS shows a clean peak at m/z 207 [M+H]+ and no P2P, your sample is pristine[2].

Workflow Selection Matrix

To achieve self-validating and accurate quantification, the analytical approach must be tailored to your available instrumentation.

DecisionTree Start Sample Analysis Required Q1 Can thermal stress be avoided? Start->Q1 LCMS Use LC-MS (ESI+) [Recommended] Q1->LCMS Yes GCMS Must use GC-MS (Equipment limits) Q1->GCMS No Success Accurate Quantification Without Artifacts LCMS->Success Deriv Methoxime Derivatization (Stabilizes ketone) GCMS->Deriv Cold Cold On-Column (COC) Injection GCMS->Cold Deriv->Success Cold->Success

Decision tree for selecting the optimal analytical workflow to prevent degradation.

Self-Validating Experimental Protocols

Protocol A: LC-MS (ESI+) Analysis (Preferred Method)

Liquid Chromatography-Mass Spectrometry circumvents thermal degradation entirely, providing a true representation of the sample's purity[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of Ethyl 3-oxo-4-phenylbutanoate in 1 mL of HPLC-grade Acetonitrile. Dilute 1:100 in the initial mobile phase.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Validation Checkpoint: Monitor for the expected protonated parent ion at m/z 207 [M+H]+ . The absence of m/z 135 [M+H]+ (Phenylacetone) confirms that thermal degradation has been successfully bypassed.

Protocol B: Methoxime Derivatization for GC-MS

If GC-MS is the only available instrument, the reactive ketone group must be chemically protected prior to volatilization[1]. Converting the ketone to a methoxime prevents the retro-ene mechanism that leads to decarboxylation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.

  • Reaction: Add 100 µL of the sample (approx. 1 mg/mL in ethyl acetate) to a GC vial. Add 50 µL of the Methoxyamine reagent.

  • Incubation: Cap the vial tightly and heat at 60°C for 60 minutes.

  • Validation Checkpoint: Before injecting the entire batch, run a single test injection. The peak corresponding to m/z 206 should be completely absent, replaced by a new, sharp peak at m/z 235 (the methoxime derivative). If m/z 206 or 134 remains, increase incubation time by 30 minutes to ensure the reaction has driven to completion.

  • Analysis: Inject 1 µL into the GC-MS (Injector at 250°C). The derivatized compound is now thermally stable and will not degrade into P2P.

Quantitative Data Comparison

The following table summarizes the expected analytical outcomes when subjecting a 99% pure standard of Ethyl 3-oxo-4-phenylbutanoate to different analytical techniques.

Analytical TechniqueInjector/Source TempPrimary Observed m/zArtifact P2P Detected?Calculated Purity
Standard GC-MS 250°C134 (P2P fragment)Yes (Severe)< 40% (False Low)
GC-MS (COC Injection) Tracked to Oven206 (Parent)Trace~ 95%
GC-MS (Methoximated) 250°C235 (Derivative)No> 98%
LC-MS (ESI+) Ambient (Column)207 [M+H]+No> 99% (True Value)

Table 1: Impact of analytical technique on the observed purity and degradation of Ethyl 3-oxo-4-phenylbutanoate.

References

  • Benchchem. "Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | Benchchem". benchchem.com.
  • MDPI. "Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A)

Sources

Optimization

Optimization of reaction conditions for the synthesis of Ethyl 3-amino-4-phenylbutanoate

Welcome to the Technical Support Center for the synthesis and downstream processing of Ethyl 3-amino-4-phenylbutanoate . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and downstream processing of Ethyl 3-amino-4-phenylbutanoate . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals who require high-purity, enantiomerically resolved β-amino esters.

Synthesizing β-amino esters presents unique challenges. The nucleophilic nature of the unprotected amine can lead to auto-condensation, while isolating specific enantiomers requires precise biocatalytic control. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each protocol to ensure your workflows are robust, scalable, and self-validating.

Process Overview

SynthesisWorkflow Start 3-Amino-4-phenylbutanoic Acid (Racemic Phenibut) Esterification Esterification SOCl2, EtOH, 0°C to Reflux Start->Esterification Intermediate Racemic Ethyl 3-amino-4-phenylbutanoate Esterification->Intermediate Resolution Enzymatic Resolution Lipase PS, t-BuOMe, H2O, 45°C Intermediate->Resolution Product1 (S)-3-Amino-4-phenylbutanoic Acid (Hydrolyzed) Resolution->Product1 Product2 (R)-Ethyl 3-amino-4-phenylbutanoate (Unreacted Ester) Resolution->Product2

Workflow for the synthesis and enzymatic resolution of Ethyl 3-amino-4-phenylbutanoate.

Module 1: Chemical Synthesis (Thionyl Chloride Mediated Esterification)

The conversion of 3-amino-4-phenylbutanoic acid to its ethyl ester is best achieved using thionyl chloride (SOCl₂) in absolute ethanol. Mechanistically, SOCl₂ serves a dual purpose: it reacts with ethanol to generate HCl in situ, which protonates the amine to prevent nucleophilic attack, and it converts the carboxylic acid into a highly reactive acyl chloride intermediate 1. This dual-activation pathway is vastly superior to standard Fischer esterification for amino acids 2.

Standard Operating Protocol

Self-Validating Checkpoint: The reaction is complete when the suspension turns into a clear, homogenous solution, and LC-MS confirms the disappearance of the starting mass (m/z 179).

  • Preparation: Suspend 100 mmol of 3-amino-4-phenylbutanoic acid in 150 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Thermal Control: Cool the suspension strictly to 0 °C using an ice-water bath.

  • Activation: Add 250 mmol (2.5 eq) of SOCl₂ dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C controls the violent exothermic formation of ethyl chlorosulfite and HCl, ensuring the amine is fully protonated before the system is subjected to thermal stress.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 78 °C) for 12 hours.

  • Concentration: Cool to room temperature and remove all volatiles (excess EtOH, SOCl₂, HCl, SO₂) under reduced pressure to yield the crude hydrochloride salt.

  • Workup & Free-Basing: Resuspend the crude salt in dichloromethane (DCM). Carefully neutralize by adding cold 10% aqueous K₂CO₃ until the aqueous layer reaches exactly pH 8.0.

  • Extraction: Separate the organic layer, extract the aqueous layer twice more with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the free base of racemic ethyl 3-amino-4-phenylbutanoate.

Quantitative Optimization Data
SOCl₂ (Equivalents)Temperature (°C)Time (h)Conversion (%)Primary Impurity Profile
1.1Reflux2465%Polyamide oligomers
2.5254880%Unreacted starting acid
2.5 Reflux 12 >98% None (Optimal)
Troubleshooting FAQ: Esterification

Q: Why is my esterification reaction yielding a thick, polymeric mixture instead of the desired ester? A: This is a classic symptom of amine auto-condensation. β-amino acids are highly prone to forming polyamides if the amine is not fully masked. If you add SOCl₂ at elevated temperatures or use less than 2.0 equivalents, the amine group remains unprotonated and acts as a nucleophile against the activated acyl chloride. Always chill the ethanol to 0 °C before adding SOCl₂, and use at least 2.5 equivalents.

Q: During the workup, my yield drops significantly after the aqueous extraction. Where is my product? A: Ethyl 3-amino-4-phenylbutanoate has significant water solubility when protonated. If your neutralization step does not reach a pH of exactly 8.0, the compound remains trapped as a hydrochloride salt in the aqueous layer. Use cold 10% K₂CO₃, monitor the pH meticulously, and extract immediately with DCM to prevent base-catalyzed hydrolysis of your newly formed ester.

TroubleshootingTree Issue Issue: Low Yield of Ethyl 3-amino-4-phenylbutanoate Check1 Is the starting material fully consumed? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Are oligomers/polymers detected via LC-MS? Yes1->Check2 Check3 Is the ethanol absolute/anhydrous? No1->Check3 Sol1 Action: Increase SOCl2 to 2-3 eq. to ensure amine protonation Check2->Sol1 Yes Sol2 Action: Optimize workup pH (8.0) to prevent product loss in aq. phase Check2->Sol2 No Sol3 Action: Switch to anhydrous EtOH to prevent competitive hydrolysis Check3->Sol3 No

Logical troubleshooting tree for diagnosing low yields during the esterification step.

Module 2: Enantiomeric Resolution (Biocatalysis)

For drug development, isolating the specific enantiomer of the β-amino ester is often mandatory. Lipase PS (from Burkholderia cepacia) catalyzes the highly enantioselective kinetic resolution of racemic ethyl 3-amino-4-phenylbutanoate. By operating in an organic solvent with stoichiometric water, the enzyme selectively hydrolyzes the (S)-enantiomer back to the acid, leaving the (R)-ester intact 3.

Standard Operating Protocol

Self-Validating Checkpoint: Stop the reaction precisely when chiral HPLC indicates a 1:1 ratio of (S)-acid to (R)-ester (50% conversion). Over-conversion will degrade the enantiomeric excess (ee) of the remaining ester.

  • Solvent Preparation: Dissolve 50 mmol of racemic ethyl 3-amino-4-phenylbutanoate in 200 mL of tert-butyl methyl ether (t-BuOMe).

  • Hydration: Add 25 mmol (0.5 eq) of distilled H₂O.

    • Causality: Using exactly 0.5 equivalents of water prevents non-specific background hydrolysis while providing the exact stoichiometric nucleophile required for the enzymatic acyl-enzyme intermediate to resolve 50% of the racemate.

  • Biocatalyst Addition: Add 2.0 g of immobilized Lipase PS.

  • Incubation: Stir the suspension at 45 °C for 72 hours. Monitor strictly via chiral HPLC.

  • Separation: Filter off the immobilized enzyme. Extract the organic layer with 5% aqueous NaHCO₃. The hydrolyzed (S)-3-amino-4-phenylbutanoic acid partitions into the aqueous phase, leaving the enantiopure (R)-ethyl 3-amino-4-phenylbutanoate in the organic phase.

Quantitative Optimization Data
SolventH₂O (Equivalents)Time (h)Conversion (%)Enantiomeric Ratio (E)
AqueousN/A (Excess)24100%< 2 (Racemization)
i-Pr₂O0.57235%150
t-BuOMe 0.5 72 50% > 200 (Optimal)
Troubleshooting FAQ: Enzymatic Resolution

Q: The reaction rate for my resolution is extremely slow (>72 hours) and stalls at 35% conversion. How can I accelerate it? A: Arylalkyl substrates like ethyl 3-amino-4-phenylbutanoate are sterically demanding and inherently slower for Lipase PS to process compared to simple aryl substrates. Do not drop the temperature; maintaining 45 °C is critical to overcome the activation energy barrier for this bulky substrate. Furthermore, do not add co-solvents like Et₃N or 2-octanol in an attempt to increase solubility—empirical data confirms these additives do not improve conversion for this specific molecule 4. Ensure your t-BuOMe is high purity and your stirring rate is sufficient to keep the immobilized enzyme uniformly suspended.

Q: The enantiomeric excess (ee) of my recovered (R)-ester is lower than expected (<90%). What went wrong? A: This is almost always caused by over-conversion. Kinetic resolutions rely on the difference in reaction rates between the two enantiomers. If the reaction proceeds past 50% conversion, the enzyme will begin hydrolyzing the desired (R)-ester, drastically reducing its enantiomeric purity. You must monitor the reaction via chiral HPLC and quench it by filtering the enzyme the moment 50% conversion is achieved.

References

  • Farmacia Journal. "Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters" (Detailing the dual-role of thionyl chloride in β-amino acid activation).[Link]

  • University of Szeged. "Direct enzymatic routes to β-substituted β-amino acid enantiomers" (Establishing the Lipase PS kinetic resolution parameters for ethyl 3-amino-4-phenylbutanoate).[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Ethyl 3-amino-4-phenylbutanoate: A Comparative Guide to 1D vs. 2D NMR Strategies

Introduction & Analytical Context In modern drug development, β -amino acids and their ester derivatives serve as critical chiral building blocks. Notably, the β -amino acid motif is the core pharmacophore in several blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

In modern drug development, β -amino acids and their ester derivatives serve as critical chiral building blocks. Notably, the β -amino acid motif is the core pharmacophore in several blockbuster dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as sitagliptin, used for treating type 2 diabetes [1]. Validating the structural integrity of intermediates like Ethyl 3-amino-4-phenylbutanoate is a non-negotiable quality control step.

However, the structural elucidation of this molecule presents a distinct analytical bottleneck. The presence of a chiral center at C-3 induces magnetic inequivalence in the adjacent methylene protons at C-2 ( α -to carbonyl) and C-4 (benzylic). This diastereotopicity transforms simple splitting patterns into complex, overlapping ABX spin systems [2]. This guide objectively compares standard 1D NMR against a comprehensive 2D NMR suite, providing actionable protocols and experimental data to ensure unambiguous spectral assignment.

Comparative Analysis: 1D vs. 2D NMR Suites

Relying solely on 1D Nuclear Magnetic Resonance (NMR) spectroscopy for chiral β -amino esters often leads to ambiguous assignments due to severe spectral overlap in the aliphatic region (2.0–3.0 ppm). The table below compares the performance of 1D techniques against a 2D NMR suite (COSY, HSQC, HMBC).

Feature1D NMR Suite ( 1 H, 13 C, DEPT-135)2D NMR Suite (COSY, HSQC, HMBC)
Resolution of Multiplets Low. Diastereotopic protons (H-2a/b, H-4a/b) overlap, obscuring J -coupling values.High. HSQC separates overlapping proton signals by their distinct 13 C chemical shifts.
Connectivity Mapping Inferential. Relies on chemical shift intuition and empirical rules.Absolute. COSY provides through-bond 1 H- 1 H mapping; HMBC links spin systems across quaternary carbons.
Stereochemical Insight Minimal. Cannot easily distinguish specific diastereotopic assignments.High. Coupling constants extracted from resolved 2D cross-peaks confirm spatial relationships.
Time & Resource Cost ~15-30 minutes of instrument time. Low data processing overhead.~2-4 hours of instrument time. Requires advanced processing software and expertise.
Verdict for β -Amino Acids Sufficient for basic purity checks, but inadequate for de novo structural proof.The Gold Standard. Mandatory for regulatory submissions (IND/NDA) requiring absolute structural proof.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale to guarantee optimal coherence transfer during 2D acquisition.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of high-purity Ethyl 3-amino-4-phenylbutanoate in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ lacks exchangeable protons, preserving the broad singlet of the -NH 2​ group. TMS provides a reliable internal standard ( δ 0.00 ppm) to calibrate chemical shifts accurately.

  • Probe Tuning and Matching: Manually tune the NMR probe to the exact resonance frequencies of 1 H (e.g., 400.13 MHz) and 13 C (100.61 MHz).

    • Causality: Proper tuning maximizes the signal-to-noise ratio (SNR) and ensures that the 90° radiofrequency (RF) pulses deliver maximum magnetization to the transverse plane.

  • 1D 1 H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • 2D COSY (Correlation Spectroscopy): Set up a gradient-selected COSY (gCOSY) with 256 increments in the indirect dimension (t 1​ ) and 4 scans per increment.

    • Causality: Pulsed field gradients select the desired coherence pathways, eliminating artifacts and the need for extensive phase cycling, thereby drastically reducing acquisition time.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire using multiplicity editing. Set the 1JCH​ coupling constant parameter to 145 Hz.

    • Causality: Multiplicity editing phases CH/CH 3​ cross-peaks positively (red) and CH 2​ cross-peaks negatively (blue), instantly differentiating the diastereotopic CH 2​ groups from the chiral CH center [3].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for nJCH​ = 8 Hz.

    • Causality: This specific delay (typically ~62.5 ms) allows magnetization to transfer across 2-3 bonds, crucial for linking the aliphatic chain to the quaternary ester carbonyl (C-1) and the phenyl ipso-carbon.

Workflow Sample 1. Sample Preparation (15 mg in CDCl3 + TMS) OneD 2. 1D NMR Acquisition (1H, 13C, DEPT-135) Sample->OneD TwoD 3. 2D NMR Acquisition (gCOSY, HSQC, HMBC) OneD->TwoD Overlapping Multiplets Process 4. Spin System Mapping (Resolve ABX Systems) TwoD->Process Assign 5. Unambiguous Assignment (Ethyl 3-amino-4-phenylbutanoate) Process->Assign

Figure 1: Self-validating NMR workflow for the structural elucidation of complex chiral molecules.

Spectral Assignment Data & Mechanistic Causality

The following table synthesizes the expected quantitative NMR data for Ethyl 3-amino-4-phenylbutanoate, derived from validated β -amino acid characterization principles[1, 2].

Quantitative NMR Assignment Table
PositionAtom Type 1 H Chemical Shift ( δ , ppm) & Multiplicity 13 C Chemical Shift ( δ , ppm)Key 2D Correlations
C=O (C-1) Quaternary-172.5HMBC: H-2a, H-2b, O-CH 2​
C-2 α -CH 2​ H-2a: 2.50 (dd, J =16.0, 4.5 Hz)H-2b: 2.30 (dd, J =16.0, 8.5 Hz)40.5COSY: H-3HSQC: C-2 (Blue/Negative)
C-3 Chiral CH3.50 (m)51.0COSY: H-2a/b, H-4a/b
C-4 Benzyl CH 2​ H-4a: 2.85 (dd, J =13.5, 5.0 Hz)H-4b: 2.65 (dd, J =13.5, 8.5 Hz)43.5HMBC: Ph-ipso, C-3, C-2
Ph-ipso Quaternary-138.5HMBC: H-4a, H-4b, Ph-ortho
Ph-ortho/meta Aromatic CH7.15 - 7.30 (m, 4H)129.5, 128.5COSY: Ph-ortho to Ph-meta
Ph-para Aromatic CH7.20 (m, 1H)126.5COSY: Ph-meta
O-CH 2​ (C-1') Ethyl CH 2​ 4.15 (q, J =7.1 Hz, 2H)60.5HMBC: C=O (C-1)
CH 3​ (C-2') Ethyl CH 3​ 1.25 (t, J =7.1 Hz, 3H)14.2COSY: O-CH 2​
-NH 2​ Amine1.60 (br s, 2H)-Exchanges with D 2​ O
Mechanistic Causality: Why do we see ABX Spin Systems?

The complexity of the C-2 and C-4 protons arises directly from the chiral environment created by the C-3 amine. Because C-3 is asymmetric, the two protons on C-2 (and C-4) can never be interchanged by bond rotation or symmetry operations. They are diastereotopic.

  • Geminal Coupling ( 2J ): H-2a and H-2b couple strongly with each other ( 2J≈16.0 Hz).

  • Vicinal Coupling ( 3J ): They also couple differently with the adjacent H-3 proton depending on their dihedral angles ( 3J≈4.5 Hz for gauche, 8.5 Hz for anti). This results in two distinct "doublet of doublets" (dd) for the C-2 protons. Without COSY and HSQC, distinguishing the H-2a/H-2b pair from the H-4a/H-4b pair is highly error-prone.

SpinSystem H4a H-4a (Bn) H4b H-4b (Bn) H4a->H4b 2J (Geminal) H3 H-3 (CH-NH2) H4a->H3 3J (COSY) H4b->H3 3J (COSY) H2a H-2a (α-CH2) H3->H2a 3J (COSY) H2b H-2b (α-CH2) H3->H2b 3J (COSY) H2a->H2b 2J (Geminal)

Figure 2: Magnetization transfer pathway mapping the complex ABX spin systems of the diastereotopic protons.

Conclusion

For drug development professionals synthesizing β -amino acid derivatives like Ethyl 3-amino-4-phenylbutanoate, relying on 1D NMR is a severe analytical risk. The inherent magnetic inequivalence caused by the C-3 chiral center necessitates the deployment of a full 2D NMR suite. By systematically applying COSY for through-bond connectivity, HSQC for direct C-H mapping, and HMBC for quaternary linkages, researchers can transform overlapping, ambiguous multiplets into a self-validating, structurally absolute dataset.

References

  • First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. ACS Publications. Available at:[Link]

  • Direct enzymatic routes to β -substituted β -amino acid enantiomers. University of Szeged. Available at:[Link]

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH) / PMC. Available at:[Link]

Validation

Comparative Guide: Racemic vs. Enantiopure Ethyl 3-amino-4-phenylbutanoate in Drug Development

Ethyl 3-amino-4-phenylbutanoate (C₁₂H₁₇NO₂) is a highly versatile β-amino acid ester that serves as a fundamental building block in modern medicinal chemistry 1. As the ethyl ester of β-homophenylalanine, it is primarily...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3-amino-4-phenylbutanoate (C₁₂H₁₇NO₂) is a highly versatile β-amino acid ester that serves as a fundamental building block in modern medicinal chemistry 1. As the ethyl ester of β-homophenylalanine, it is primarily utilized in the synthesis of proteolytically stable peptidomimetics and active pharmaceutical ingredients (APIs).

For drug development professionals, the critical decision lies in whether to utilize the cost-effective racemic mixture or invest in the enantiopure (R)- or (S)-isomer. This guide objectively compares the pharmacological utility of both forms and provides a validated, step-by-step methodology for achieving enantiopurity.

The Pharmacological Divide: Why Stereochemistry Dictates Efficacy

Biological systems are inherently chiral, meaning the stereochemistry of a synthetic intermediate directly dictates the success or failure of the final therapeutic agent.

  • Peptidomimetic Stability and Folding : β-peptides are highly sought after because they resist enzymatic degradation. However, they rely on stereochemically pure β-amino acids to fold into predictable secondary structures (e.g., 14-helices). Introducing a racemic mixture of Ethyl 3-amino-4-phenylbutanoate completely disrupts this hydrogen-bonding network, rendering the resulting peptidomimetic structurally chaotic and biologically inactive.

  • Target Specificity in APIs : Many modern therapeutics rely on the β-homophenylalanine scaffold. For instance, the dipeptidyl peptidase IV (DPP-4) inhibitor Sitagliptin utilizes an (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid subunit 2. The active site of such enzymes is highly stereospecific; the wrong enantiomer will exhibit drastically reduced binding affinity (higher IC₅₀) and may trigger off-target toxicity.

Table 1: Comparative Profile of Racemic vs. Enantiopure Forms
ParameterRacemic Ethyl 3-amino-4-phenylbutanoateEnantiopure (R)- or (S)- Isomer
Purity/Composition 50:50 mixture of (R) and (S) enantiomers>99% ee of a single stereoisomer
Receptor Binding Non-specific, high risk of competitive inhibitionHighly specific, optimized IC₅₀ / K_d
Peptidomimetic Utility Disrupts β-peptide secondary structuresInduces stable, predictable folding
Regulatory Status Generally discouraged for new APIsIndustry standard for chiral therapeutics
Production Cost Low (Standard achiral synthesis)High (Requires resolution/asymmetric synthesis)

Achieving Enantiopurity: Biocatalytic Kinetic Resolution

While asymmetric synthesis from chiral auxiliaries is possible, the biocatalytic kinetic resolution of racemic Ethyl 3-amino-4-phenylbutanoate offers a highly scalable, self-validating, and environmentally benign alternative. Using Lipase PS from Burkholderia cepacia, researchers can achieve exceptional enantioselectivity (E > 200) 2.

Workflow Racemate Racemic Ethyl 3-amino-4-phenylbutanoate Enzyme Lipase PS (B. cepacia) + 0.5 eq H2O / t-BuOMe Racemate->Enzyme Resolution Kinetic Resolution (45 °C, E > 200) Enzyme->Resolution Acid Enantiopure Acid (Hydrolyzed) Resolution->Acid Aqueous Phase Ester Enantiopure Ester (Unreacted) Resolution->Ester Organic Phase

Enzymatic kinetic resolution workflow for racemic ethyl 3-amino-4-phenylbutanoate.

Step-by-Step Methodology: Lipase-Catalyzed Resolution

This protocol is designed as a self-validating system, leveraging thermodynamic limits and inherent molecular properties to ensure high enantiomeric excess (ee).

  • Step 1: Substrate Solvation Dissolve racemic ethyl 3-amino-4-phenylbutanoate in tert-butyl methyl ether (t-BuOMe). Causality: t-BuOMe provides excellent substrate solubility while completely suppressing spontaneous, non-enzymatic background hydrolysis. This ensures that 100% of the ester cleavage is stereocontrolled by the enzyme's active site.

  • Step 2: Biocatalyst and Stoichiometric Water Addition Add immobilized Lipase PS (Burkholderia cepacia) and exactly 0.5 equivalents of H₂O. Causality: Restricting water to precisely 0.5 equivalents creates a strict thermodynamic ceiling. The reaction is physically forced to halt at 50% conversion, preventing the enzyme from eventually hydrolyzing the off-target enantiomer. This self-limiting step guarantees maximum ee for both the product and the remaining substrate 2.

  • Step 3: Thermal Incubation Maintain the reaction mixture at 45 °C with continuous agitation. Causality: Experimental kinetics demonstrate that dropping the temperature to 25 °C severely retards the reaction rate for arylalkyl-substituted β-amino esters without yielding a proportionate increase in selectivity 2. Operating at 45 °C provides the optimal kinetic energy required to overcome the steric hindrance of the bulky phenylbutanoate side chain.

  • Step 4: Phase Separation and Isolation Filter off the immobilized enzyme. Partition the filtrate between an organic solvent and an aqueous buffer. Causality: The unreacted enantiopure ester remains highly lipophilic and stays in the organic phase. Conversely, the hydrolyzed enantiopure β-amino acid forms a highly polar zwitterion that readily partitions into the aqueous phase. This differential solubility allows for seamless, high-purity isolation without the need for complex chromatography 3.

Table 2: Quantitative Performance Metrics of Enzymatic Resolution

The following data summarizes the expected experimental outcomes when applying the Lipase PS protocol to the racemic ester:

SubstrateEnzymeSolventTemp (°C)Enantioselectivity (E)Target ConversionIsolated YieldProduct ee
Ethyl 3-amino-4-phenylbutanoateLipase PS (B. cepacia)t-BuOMe45> 20050%40–47%≥ 96%

Conclusion

While racemic Ethyl 3-amino-4-phenylbutanoate is an affordable and accessible intermediate for early-stage exploratory chemistry, it is fundamentally incompatible with advanced pharmaceutical applications. The transition to enantiopure forms is non-negotiable for developing stable peptidomimetics and highly specific APIs. By employing targeted biocatalytic kinetic resolution, drug development professionals can efficiently generate >96% ee enantiomers, ensuring the structural integrity and target specificity required for clinical success.

References

  • Benchchem. "Ethyl 3-amino-4-phenylbutanoate". Benchchem Product Catalog.
  • Kiss, L., et al. "Direct enzymatic routes to β-substituted β-amino acid enantiomers". Institute of Pharmaceutical Chemistry, University of Szeged.
  • "The Chemistry and Biology of Beta-Lactams". DOKUMEN.PUB.

Sources

Comparative

A comparative study of catalysts for the asymmetric synthesis of Ethyl 3-amino-4-phenylbutanoate

As a Senior Application Scientist, I have evaluated numerous synthetic routes for the asymmetric synthesis of Ethyl 3-amino-4-phenylbutanoate . This β-amino ester is a critical chiral building block in modern drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated numerous synthetic routes for the asymmetric synthesis of Ethyl 3-amino-4-phenylbutanoate . This β-amino ester is a critical chiral building block in modern drug development, serving as a direct precursor to APIs like sitagliptin and various β-peptide foldamers[1].

Achieving high enantiomeric excess (ee) for this compound requires precise stereocontrol. The choice of catalyst dictates not only the stereochemical outcome but also the scalability, atom economy, and environmental footprint of the process. In this guide, we will objectively compare three leading catalytic paradigms: Transition-Metal Catalysis , Biocatalysis , and Organocatalysis .

Mechanistic Pathways & Catalyst Selection Logic

The optimal catalytic system is fundamentally determined by the nature of the starting material. The logic flow below outlines how substrate selection drives the choice of catalyst.

Logical decision tree for selecting the optimal asymmetric catalyst based on the starting material.

Transition-Metal Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

Mechanism & Causality: Rhodium(I) complexes bearing C2​ -symmetric chiral bisphosphine ligands, such as (R,R)-Et-DuPhos, are highly effective for the asymmetric hydrogenation of prochiral β-enamino esters[2]. The rigid phospholane rings of the DuPhos ligand create a sterically demanding chiral quadrant. When the enamino ester coordinates to the Rh center, it is forced into a specific conformation to minimize steric repulsion with the ethyl substituents of the ligand. This rigid chelation ensures that the subsequent migratory insertion of hydride occurs exclusively from one enantioface, delivering the chiral β-amino ester with >99% ee and high turnover numbers (S/C = 1000)[2]. Dynamic Kinetic Resolution (DKR) using Ruthenium complexes is also highly effective for related α-amino-β-keto ester hydrochlorides[3].

Self-Validating Experimental Protocol:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)2]OTf (0.01 mmol) and (R,R)-Et-DuPhos (0.011 mmol) in 5 mL of degassed anhydrous methanol. Stir for 15 minutes to generate the active catalyst complex[2].

  • Substrate Loading: Add the prochiral enamino ester precursor (10 mmol) to the catalyst solution, maintaining a Substrate-to-Catalyst (S/C) ratio of 1000:1[2].

  • Hydrogenation: Transfer the mixture to a Parr autoclave reactor. Purge with H2​ gas three times, then pressurize to 50 psi. Stir vigorously at 25 °C for 12 hours.

  • Purification: Vent the hydrogen gas safely. Concentrate the mixture under reduced pressure and pass it through a short silica plug using ethyl acetate/hexane to remove the metal catalyst, yielding the enantiopure ester.

Step-by-step experimental workflow for Rh-catalyzed asymmetric hydrogenation.

Biocatalysis: Lipase-Mediated Kinetic Resolution

Mechanism & Causality: Biocatalysis offers an environmentally benign route via the kinetic resolution of racemic ethyl 3-amino-4-phenylbutanoate. Lipase PS (from Burkholderia cepacia) features a highly specific hydrophobic binding pocket. When the racemic ester enters the active site, the catalytic triad selectively attacks the ester carbonyl of the (S)-enantiomer. By utilizing a non-polar organic solvent (tert-butyl methyl ether, t-BuOMe) with strictly 0.5 equivalents of water, thermodynamic background hydrolysis is completely suppressed[4]. This ensures the kinetic resolution is entirely enzyme-directed, yielding an Enantiomeric ratio ( E ) > 200[4].

Self-Validating Experimental Protocol:

  • Substrate Solvation: Dissolve 50 mmol of racemic ethyl 3-amino-4-phenylbutanoate in 100 mL of t-BuOMe to ensure complete solvation of the hydrophobic arylalkyl chain[4].

  • Enzyme and Co-reactant Addition: Add 2.0 g of Lipase PS and exactly 0.5 equivalents (25 mmol) of deionized water. The substoichiometric water acts as the nucleophile while preventing bulk aqueous equilibrium[4].

  • Incubation: Stir the suspension at 45 °C for 72 hours. The elevated temperature is critical for this specific arylalkyl-substituted substrate to maintain a viable reaction rate without denaturing the enzyme[4].

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate and partition between diethyl ether and water at pH 7. The unreacted enantiopure (R)-amino ester partitions into the organic phase, while the hydrolyzed zwitterionic (S)-amino acid remains in the aqueous phase.

Experimental workflow for the Lipase PS-catalyzed kinetic resolution of racemic esters.

Organocatalysis & Chiral Auxiliaries: Aza-Michael Additions

Mechanism & Causality: Organocatalytic aza-Michael additions provide a metal-free route to β-amino esters. Using chiral auxiliaries like (S,S)-(+)-pseudoephedrine or chiral thiourea catalysts, the α,β-unsaturated ester is activated via hydrogen bonding[5]. The chiral scaffold physically shields one face of the Michael acceptor, directing the incoming nitrogen nucleophile to attack stereoselectively[5].

Self-Validating Experimental Protocol:

  • Activation: Dissolve the α,β-unsaturated ester (10 mmol) and the chiral thiourea catalyst (10 mol%) in anhydrous toluene (20 mL) at -20 °C.

  • Nucleophilic Addition: Slowly add the amine nucleophile (12 mmol) dropwise over 30 minutes to prevent exothermic runaway and maintain high stereocontrol.

  • Maturation: Stir the reaction at -20 °C for 48 hours until TLC indicates complete consumption of the Michael acceptor.

  • Cleavage/Purification: If a chiral auxiliary was used, perform a reductive cleavage to release the free β-amino ester, followed by flash column chromatography[5].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three catalytic systems discussed:

MetricTransition-Metal CatalysisBiocatalysis (Kinetic Resolution)Organocatalysis
Catalyst System Rh(I)-(R,R)-Et-DuPhosLipase PS (B. cepacia)Chiral Thiourea / Auxiliary
Starting Material Prochiral Enamino EsterRacemic β-Amino Esterα,β-Unsaturated Ester
Typical ee (%) > 99%> 99% (for remaining ester)90 - 95%
Max Yield (%) > 95%~ 45% (Theoretical max 50%)80 - 85%
Turnover Number > 1000N/A (Enzyme weight basis)10 - 50
Reaction Time 12 - 24 hours72 hours24 - 48 hours
Key Advantage Atom-economical, highly scalableExtremely mild, highly selective ( E>200 )Metal-free, avoids heavy metals

Conclusion

For large-scale, atom-economical industrial synthesis of enantiopure Ethyl 3-amino-4-phenylbutanoate, Transition-Metal Catalysis (specifically Rh-DuPhos) remains the gold standard due to its near-perfect enantioselectivity and high turnover numbers. However, for laboratories prioritizing green chemistry or lacking high-pressure hydrogenation infrastructure, Biocatalysis using Lipase PS offers an exceptionally reliable and highly selective alternative, provided the 50% yield cap inherent to kinetic resolutions is acceptable. Organocatalysis serves as a niche but valuable metal-free alternative for specific late-stage functionalizations.

References

  • Benchchem. "Ethyl 3-amino-4-phenylbutanoate|C12H17NO2|RUO". Benchchem. 1

  • U-Szeged. "Direct enzymatic routes to β-substituted β-amino acid enantiomers". University of Szeged. 4

  • ResearchGate. "Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution". ResearchGate.3

  • ResearchGate. "Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary". ResearchGate. 5

  • ResearchGate. "Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries". ResearchGate. 2

Sources

Validation

Structural Validation of Ethyl 3-amino-4-phenylbutanoate: A Comparative Guide to 2D NMR and Orthogonal Techniques

The Analytical Challenge: Validating β-Amino Acid Derivatives Ethyl 3-amino-4-phenylbutanoate (the ethyl ester of the neuroactive compound phenibut) presents a classic structural elucidation challenge in drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Validating β-Amino Acid Derivatives

Ethyl 3-amino-4-phenylbutanoate (the ethyl ester of the neuroactive compound phenibut) presents a classic structural elucidation challenge in drug development[1]. Its molecular framework features a chiral center at the C3 position flanked by two methylene groups (C2 and C4). This structural motif induces magnetic non-equivalence, rendering the adjacent protons highly diastereotopic.

Consequently, standard 1D 1 H NMR spectra often exhibit severe multiplet overlapping, making definitive structural assignment ambiguous. While mass spectrometry provides elemental composition, the final structural confirmation of such flexible organic compounds necessitates a robust suite of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques[2]. As a Senior Application Scientist, I have designed this guide to objectively compare 2D NMR with alternative methods and provide a self-validating experimental protocol for unambiguous structural assignment.

Methodological Comparison: 2D NMR vs. Orthogonal Techniques

When validating synthetic intermediates or active pharmaceutical ingredients (APIs), researchers must choose the appropriate analytical modality. Table 1 objectively compares 2D NMR against standard alternatives.

Table 1: Performance Comparison of Structural Validation Techniques
Analytical ModalityPrimary OutputConnectivity ProofStereochemical ResolutionLimitations
LC-HRMS Exact mass, FormulaPoor (Requires MS/MS libraries)NoneBlind to regioisomers and diastereomers without standards[2].
1D NMR ( 1 H, 13 C) Functional groups, PurityModerateLowSevere signal overlap for diastereotopic protons[3].
X-Ray Crystallography 3D Spatial coordinatesAbsoluteAbsoluteRequires single crystals; difficult for flexible aliphatic esters.
2D NMR Suite Atomic-level mappingExcellent (Through-bond)High (via NOESY/J-coupling)Requires higher sample concentration (~10-15 mg) than MS[3].

The Causality of Choice: High-Resolution Mass Spectrometry (HRMS) is excellent for confirming the exact mass (C12H17NO2), but it cannot differentiate between regioisomers (e.g., if the ethyl group were mistakenly attached to the amine rather than the carboxylate). 1D NMR fails here because the ester oxygen breaks the continuous proton spin system, leaving the ethyl group "floating" in the spectrum. 2D NMR—specifically HMBC—is the only routine technique capable of bridging this heteroatom gap via long-range scalar couplings to prove the exact molecular connectivity[4].

Experimental Methodology: A Self-Validating 2D NMR Protocol

To ensure absolute data integrity, the following protocol employs a self-validating workflow . Every parameter is empirically derived from the sample itself, rather than relying on generic solvent defaults, ensuring maximum signal-to-noise ratio (SNR) and artifact suppression.

G cluster_2D 2D NMR Suite (Connectivity & Conformation) Sample Ethyl 3-amino-4-phenylbutanoate (Sample Prep & Shimming) MS LC-HRMS (Formula & Exact Mass) Sample->MS Orthogonal check NMR1D 1D 1H & 13C NMR (Purity & Chemical Shifts) Sample->NMR1D Baseline data Validation Complete Structural Validation (Stereocenter & Regiochemistry) MS->Validation COSY COSY (H-H Spin Systems) NMR1D->COSY Trigger 2D HSQC Multiplicity-Edited HSQC (C-H Direct Bonds) NMR1D->HSQC HMBC HMBC (Long-Range C-H) NMR1D->HMBC COSY->Validation HSQC->Validation HMBC->Validation

Caption: Workflow for small molecule structural validation integrating HRMS and 2D NMR techniques.

Step 1: Sample Preparation and Shimming
  • Dissolve 15 mg of high-purity Ethyl 3-amino-4-phenylbutanoate in 600 µL of CDCl 3​ containing 0.03% v/v TMS.

  • Causality Check: Perform automated gradient shimming followed by manual fine-tuning of Z1 and Z2. Why? Line widths must be rigorously maintained below 0.5 Hz. Poor shimming artificially broadens peaks, obscuring the fine J-coupling splitting required to identify the complex doublets of doublets (dd) generated by the diastereotopic protons.

Step 2: Pulse Calibration (The Self-Validation Step)
  • Acquire a standard 1D 1 H spectrum.

  • Determine the exact 90° pulse width (p1) using a nutation experiment (arraying the pulse duration from 2 µs to 20 µs to find the 360° null point, then dividing by 4).

  • Causality Check: Accurate pulse calibration ensures maximum magnetization transfer during complex 2D sequences. Relying on default solvent parameters often leads to incomplete polarization transfer, severely degrading the SNR in HSQC and HMBC experiments[3].

Step 3: 2D Acquisition Suite
  • COSY (Correlation Spectroscopy): Acquire using a gradient-selected magnitude mode. This maps the contiguous H4-H3-H2 spin system.

  • Multiplicity-Edited HSQC: Acquire using phase-sensitive parameters. Causality Check: Multiplicity editing phases CH and CH 3​ cross-peaks positively, while CH 2​ cross-peaks are phased negatively. This instantly identifies the C2 and C4 diastereotopic protons, as they will appear as two distinct proton signals correlating to a single negatively phased carbon resonance.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for a long-range coupling constant ( nJCH​ ) of 8 Hz. This is critical for proving the ester linkage by correlating the ethyl CH 2​ protons to the C1 carbonyl carbon.

Data Presentation and Structural Validation

The integration of 1D and 2D NMR data yields a complete, unambiguous assignment of Ethyl 3-amino-4-phenylbutanoate. The characteristic signals encode the entire molecular framework[4].

Table 2: Validated NMR Assignments for Ethyl 3-amino-4-phenylbutanoate (CDCl 3​ , 400 MHz)
Position 13 C Shift (ppm) 1 H Shift (ppm) & MultiplicityCOSY CorrelationsKey HMBC Correlations ( 1 H 13 C)
C1 (C=O) 172.5--H2a, H2b, H-ethyl(CH 2​ )
C2 (CH 2​ ) 40.52.35 (dd), 2.50 (dd)H3C1, C3, C4
C3 (CH-NH 2​ ) 50.23.50 (m)H2a, H2b, H4a, H4bC2, C4, C-Ar(ipso)
C4 (CH 2​ ) 43.12.65 (dd), 2.85 (dd)H3C3, C-Ar(ipso), C-Ar(ortho)
C-Ar (ipso) 138.5--H4a, H4b, H-Ar(ortho)
C-Ar (ortho) 129.57.20 (m)H-Ar(meta)C-Ar(para), C4
C-Ar (meta) 128.87.30 (m)H-Ar(ortho), H-Ar(para)C-Ar(ipso)
C-Ar (para) 126.97.25 (m)H-Ar(meta)C-Ar(ortho)
Ethyl CH 2​ 60.54.15 (q)Ethyl CH 3​ C1 (Proves ester link)
Ethyl CH 3​ 14.21.25 (t)Ethyl CH 2​ Ethyl CH 2​
Mechanistic Proof of Structure

G Ph Phenyl (C5-C10) C4 C4 (CH2) Ph->C4 HMBC C3 C3 (CH-NH2) C4->C3 COSY C2 C2 (CH2) C3->C2 COSY C1 C1 (C=O) C2->C1 HMBC OEth O-CH2 (Ethyl) OEth->C1 HMBC CH3 CH3 (Ethyl) OEth->CH3 COSY

Caption: Key COSY (solid) and HMBC (dashed) correlations establishing the carbon framework.

  • The Chiral Center Effect: The C3 methine proton (H3) acts as the central node. COSY cross-peaks confirm its direct adjacency to both the C2 and C4 methylenes. Because C3 is a stereocenter, the C2 and C4 protons are magnetically non-equivalent. The multiplicity-edited HSQC elegantly resolves this by showing two distinct proton frequencies (e.g., 2.35 and 2.50 ppm) correlating to a single negatively phased carbon at 40.5 ppm.

  • Bridging the Ester: The most critical validation point is the HMBC correlation from the ethyl oxygen-bound methylene (4.15 ppm) to the carbonyl carbon (C1) at 172.5 ppm. This definitively proves the molecule is an ethyl ester, ruling out isomeric structures.

  • Anchoring the Phenyl Ring: HMBC correlations from the C4 protons (2.65, 2.85 ppm) to the ipso-carbon of the phenyl ring (138.5 ppm) confirm the exact regiochemistry of the aromatic substitution.

Conclusion

While LC-HRMS provides rapid compositional screening, the structural validation of flexible, stereochemically complex molecules like Ethyl 3-amino-4-phenylbutanoate demands a rigorous 2D NMR approach. By employing a self-validating protocol with calibrated pulses and multiplicity-edited HSQC, researchers can unambiguously resolve diastereotopic complexities and confirm exact regiochemistry, ensuring the highest standards of analytical integrity in drug development.

References

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH Source: nih.gov URL:[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH Source: nih.gov URL:[Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy Source: researchgate.net URL:[Link]

  • Direct enzymatic routes to β-substituted β-amino acid enantiomers Source: u-szeged.hu URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Ethyl 3-Amino-4-Phenylbutanoate and its Analogs in Michael Additions

For Researchers, Scientists, and Drug Development Professionals The conjugate addition of nucleophiles to α,β-unsaturated systems, a reaction famously known as the Michael addition, represents a cornerstone in the edific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The conjugate addition of nucleophiles to α,β-unsaturated systems, a reaction famously known as the Michael addition, represents a cornerstone in the edifice of synthetic organic chemistry. Among the various nucleophiles employed, β-amino esters are of paramount importance, as the resulting adducts are precursors to a myriad of biologically active molecules, including peptides, alkaloids, and pharmaceuticals. Ethyl 3-amino-4-phenylbutanoate, a chiral β-amino ester, is a particularly valuable building block in this context. Its structural features allow for the introduction of both a nitrogen-containing moiety and a phenyl group, which are common motifs in drug candidates.

This guide provides an in-depth comparative analysis of the reactivity of Ethyl 3-amino-4-phenylbutanoate and its structural analogs in aza-Michael additions. By understanding how modifications to its core structure—specifically at the nitrogen atom, the phenyl ring, and the ester group—influence reactivity and stereoselectivity, researchers can make more informed decisions in the design of synthetic routes and the development of novel chemical entities. The insights presented herein are a synthesis of established principles of physical organic chemistry and data from analogous systems reported in the literature.

Fundamentals of the Aza-Michael Addition

The aza-Michael reaction is the nucleophilic 1,4-addition of an amine to an α,β-unsaturated carbonyl compound. The fundamental reactivity is governed by the interplay of the amine's nucleophilicity and the electrophilicity of the Michael acceptor. The reaction can proceed through either a stepwise or a concerted mechanism, often influenced by the specific reactants and the presence of a catalyst. A general representation of the stepwise mechanism is depicted below.

Caption: General mechanism of a base-catalyzed aza-Michael addition.

Comparative Reactivity Analysis

The reactivity of Ethyl 3-amino-4-phenylbutanoate in a Michael addition is a delicate balance of electronic and steric factors. By systematically considering modifications to its structure, we can predict and understand the resulting changes in chemical behavior.

The Effect of N-Substitution

Substitution on the nitrogen atom of the β-amino ester has a profound impact on its nucleophilicity and steric profile. We will consider three classes of analogs: N-unsubstituted, N-alkylated, and N-acylated.

  • N-Unsubstituted (Primary Amine): Ethyl 3-amino-4-phenylbutanoate itself possesses a primary amine. This group is a moderately good nucleophile, and the two N-H protons are available for hydrogen bonding, which can play a role in the transition state, especially in the presence of certain catalysts.

  • N-Alkylated (Secondary Amine): Introducing an alkyl group, such as a benzyl group (N-benzyl), generally leads to a slight increase in the nucleophilicity of the nitrogen due to the electron-donating inductive effect of the alkyl group. However, this is often counteracted by a significant increase in steric hindrance around the nitrogen atom.[1] This increased bulk can retard the rate of reaction and influence the diastereoselectivity of the addition.

  • N-Acylated (Amide/Carbamate): Acylation of the amine, for instance, with an acetyl (N-acetyl) or a tert-butyloxycarbonyl (N-Boc) group, drastically reduces the nucleophilicity of the nitrogen. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group through resonance, making it a much weaker nucleophile.[2] Consequently, N-acylated analogs are generally poor Michael donors and often require strong activation, such as deprotonation with a strong base, to participate in conjugate additions.

Table 1: Predicted Comparative Reactivity of N-Substituted Analogs in Michael Addition to Methyl Vinyl Ketone

AnalogN-SubstituentExpected NucleophilicityExpected Steric HindrancePredicted YieldPredicted Diastereoselectivity (d.r.)
Ethyl 3-amino-4-phenylbutanoate -HModerateLowGood to ExcellentModerate
Ethyl 3-(benzylamino)-4-phenylbutanoate -CH₂PhModerate-HighModerateGoodModerate to High
Ethyl 3-(acetylamino)-4-phenylbutanoate -COCH₃Very LowLowLow (uncatalyzed)N/A (low reactivity)
Ethyl 3-(Boc-amino)-4-phenylbutanoate -BocVery LowHighVery Low (uncatalyzed)N/A (low reactivity)

Note: The predicted yields and diastereoselectivities are based on general principles and may vary significantly depending on the specific reaction conditions.

Influence of Phenyl Ring Substituents

The phenyl group at the 4-position of the butanoate chain can influence the nucleophilicity of the distal amino group through electronic effects. While this is a long-range effect, it can still have a discernible impact on reactivity.

  • Electron-Donating Groups (EDGs): Substituents like a p-methoxy group (-OCH₃) donate electron density to the phenyl ring through resonance. This can lead to a very slight increase in the electron density of the overall molecule, potentially making the amino group a marginally better nucleophile.

  • Electron-Withdrawing Groups (EWGs): Conversely, a p-nitro group (-NO₂) strongly withdraws electron density from the phenyl ring. This inductive and resonance effect can slightly decrease the electron density of the molecule, thereby reducing the nucleophilicity of the amino group.

Table 2: Predicted Comparative Reactivity of Phenyl-Substituted Analogs

AnalogPhenyl SubstituentElectronic EffectExpected NucleophilicityPredicted Relative Reaction Rate
Ethyl 3-amino-4-phenylbutanoate -HNeutralBaseline1.0
Ethyl 3-amino-4-(4-methoxyphenyl)butanoate -OCH₃DonatingSlightly Increased> 1.0
Ethyl 3-amino-4-(4-nitrophenyl)butanoate -NO₂WithdrawingSlightly Decreased< 1.0

Note: These effects are expected to be subtle and may be overshadowed by other factors such as the choice of catalyst and solvent.

Impact of the Ester Group

The size of the ester's alkyl group can influence the reaction primarily through steric effects. While electronically, methyl, ethyl, and tert-butyl groups are all weakly electron-donating, their steric profiles are vastly different.

  • Methyl and Ethyl Esters: These are relatively small groups and are not expected to exert significant steric influence on the approach of the Michael acceptor to the nucleophilic amine.

  • Tert-Butyl Ester: The bulky tert-butyl group can create considerable steric hindrance. This can be advantageous in some cases, potentially leading to higher diastereoselectivity by favoring a more ordered transition state that minimizes steric clashes.[3] However, it can also slow down the reaction rate compared to the less hindered methyl or ethyl esters.

Table 3: Predicted Impact of Ester Group on Michael Addition Reactivity

AnalogEster GroupSteric BulkPredicted Relative Reaction RatePredicted Diastereoselectivity
Methyl 3-amino-4-phenylbutanoate -CH₃LowHighModerate
Ethyl 3-amino-4-phenylbutanoate -CH₂CH₃Low-ModerateBaselineModerate
tert-Butyl 3-amino-4-phenylbutanoate -C(CH₃)₃HighLowPotentially High

Experimental Protocols

The following is a representative protocol for the aza-Michael addition of Ethyl 3-amino-4-phenylbutanoate to a chalcone derivative. This protocol is a composite based on general procedures found in the literature and should be optimized for specific substrates.

Synthesis of Ethyl 3-(1,3-diphenyl-3-oxopropylamino)-4-phenylbutanoate

Materials:

  • Ethyl 3-amino-4-phenylbutanoate (1.0 eq)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 eq)

  • Anhydrous Toluene (as solvent)

  • Triethylamine (0.1 eq, as catalyst)

  • Anhydrous Magnesium Sulfate (for drying)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-amino-4-phenylbutanoate (1.0 eq) and chalcone (1.0 eq).

  • Dissolve the reactants in anhydrous toluene to a concentration of approximately 0.2 M.

  • Add triethylamine (0.1 eq) to the solution with stirring.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

G cluster_workflow Experimental Workflow start Start reactants Combine Ethyl 3-amino-4-phenylbutanoate, Chalcone, and Toluene start->reactants catalyst Add Triethylamine reactants->catalyst reaction Stir at Room Temperature (24-48h) catalyst->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

The reactivity of Ethyl 3-amino-4-phenylbutanoate in Michael additions is a tunable property that can be modulated through strategic structural modifications.

  • N-Substitution: This offers the most dramatic control over reactivity. Unprotected primary amines provide a good balance of nucleophilicity and minimal steric hindrance. N-alkylation can slightly enhance nucleophilicity at the cost of increased steric bulk, which may be leveraged for stereocontrol. N-acylation effectively "switches off" the nucleophilicity, requiring activation for the amine to participate in the reaction.

  • Phenyl Ring Substituents: Electronic effects from substituents on the phenyl ring provide a finer level of control over the amine's nucleophilicity, although these effects are generally subtle.

  • Ester Group Variation: The steric bulk of the ester group can influence both the reaction rate and the diastereoselectivity of the addition, with larger groups potentially leading to higher selectivity but slower reactions.

By understanding these structure-reactivity relationships, synthetic chemists can select or design the optimal β-amino ester analog to achieve their desired outcome in the construction of complex, nitrogen-containing molecules for pharmaceutical and other applications.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-amino-4-phenylbutanoate

Hazard Analysis: An Evidence-Based Approach The toxicological properties of Ethyl 3-amino-4-phenylbutanoate have not been exhaustively investigated.[1] Therefore, a conservative approach is warranted, treating it as a po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: An Evidence-Based Approach

The toxicological properties of Ethyl 3-amino-4-phenylbutanoate have not been exhaustively investigated.[1] Therefore, a conservative approach is warranted, treating it as a potentially hazardous substance. Based on data from similar chemical structures, we can anticipate the following primary hazards:

  • Skin Irritation and Harmful Contact: Analogous compounds are known to cause skin irritation and can be harmful upon dermal contact.[1][2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][3][4][5]

  • Respiratory Irritation: Inhalation of aerosols, mists, or dusts may lead to respiratory tract irritation.[1][3][4]

  • Harmful if Swallowed: Ingestion may be harmful.[1][2]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize all routes of exposure.

Core Protective Measures: Your First Line of Defense

The foundation of safe handling lies in the correct selection and use of PPE. The following table summarizes the minimum required PPE for handling Ethyl 3-amino-4-phenylbutanoate under standard laboratory conditions.

Protection Type Specific Equipment Rationale and Standards
Eye & Face Chemical safety goggles with side-shieldsProtects against splashes and airborne particles. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2]
Hand Nitrile gloves (minimum)Provides a barrier against dermal contact. Gloves must be inspected for integrity before use and disposed of after handling or if contamination is suspected. Always use proper glove removal technique to avoid skin contact.
Body Laboratory coatProtects skin and personal clothing from contamination.[5]
Footwear Closed-toe shoesPrevents injury from spills or dropped items.

Operational Plan: From Receipt to Disposal

Safe handling is a process, not a single action. This step-by-step guide ensures safety throughout the chemical's lifecycle in your laboratory.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][6] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5]

Step 2: Engineering Controls and Preparation
  • Ventilation is Key: All handling of Ethyl 3-amino-4-phenylbutanoate should occur in a well-ventilated area.[6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Assemble Your PPE: Before handling the chemical, don the required PPE as outlined in the table above.

Step 3: Handling and Use
  • Avoid Contamination: Wash hands thoroughly after handling the compound.[2] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area.[2]

  • Aerosol Prevention: Avoid procedures that could generate dust or aerosols. If such procedures are unavoidable, enhanced respiratory protection is required.

Step 4: Spill Management
  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.

  • Containment: Absorb liquid spills with an inert material (e.g., sand, diatomite).[7] For solid spills, sweep up carefully to avoid creating dust and place into a suitable, closed container for disposal.

  • Ventilation: Ensure the area is well-ventilated during cleanup.

Step 5: Decontamination and Disposal
  • Decontaminate: Thoroughly clean all surfaces and equipment that came into contact with the chemical.

  • Waste Disposal: Dispose of the chemical waste and any contaminated materials (including gloves and absorbent materials) through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2][6] Do not allow the product to enter drains.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for Ethyl 3-amino-4-phenylbutanoate start Start: Prepare to handle chemical procedure Assess Procedure: - Small quantity weighing? - Solution prep? - Aerosol generation? start->procedure base_ppe Standard PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat procedure->base_ppe Standard benchtop use (non-aerosol generating) fume_hood Work in a Chemical Fume Hood procedure->fume_hood Volatile or potential for splashes/vapors respirator Add Respiratory Protection: NIOSH/CEN approved respirator procedure->respirator Aerosol-generating procedure or inadequate ventilation end Proceed with Experiment base_ppe->end fume_hood->base_ppe respirator->fume_hood

Caption: Decision tree for selecting appropriate PPE.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[2][5]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Always show the Safety Data Sheet (if available for a similar compound) to the medical professional in attendance.

References

  • Carl ROTH. (2022, October 19). Safety data sheet. [Link]

  • LookChem. (n.d.). Ethyl 3-amino-4,4-dicyano-3-butenoate Safety Data Sheet. [Link]

  • Capot Chemical Co., Ltd. (2013, August 27). MSDS of Ethyl 3-amino-3-phenylpropanoate. [Link]

  • NextSDS. (2026). ethyl 3-amino-5-phenylpentanoate — Chemical Substance Information. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.